L-alaninamide
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-aminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223470 | |
| Record name | Alaninamide, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-05-2 | |
| Record name | L-Alaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaninamide, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaninamide, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Alaninamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of L-alaninamide, with a particular focus on its commonly used hydrochloride salt. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an amino acid derivative.[1] For practical laboratory and industrial applications, it is frequently utilized in its more stable hydrochloride salt form, this compound hydrochloride.[2][3] The quantitative properties of this compound and its hydrochloride salt are summarized below.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₃H₈N₂O[4] | C₃H₉ClN₂O[2][5] |
| Molecular Weight | 88.11 g/mol [4] | 124.57 g/mol [5] |
| Melting Point | 74-76 °C[6] | 167-172 °C[2][5] or 212-217 °C[7] |
| Boiling Point | 247.4±23.0 °C (Predicted)[6] | 269.7°C at 760 mmHg[7] |
| Density | 1.062±0.06 g/cm³ (Predicted)[6] | ~1.307 g/cm³[2][5] |
| pKa | 15.99±0.50 (Predicted)[6] | 7.9 at 37 °C[8] |
| Specific Optical Rotation | Not specified | +10° to +12° (c=1 in MeOH)[9] |
| Appearance | White to off-white solid[6] | White crystalline powder[2][5] |
| Solubility | Not specified | Soluble in water; slightly soluble in ethanol; soluble in polar organic solvents like N,N-dimethylformamide; poor solubility in ether.[2][5][10] |
| pH | Not specified | Around 4.5 (in solution)[2][5] |
Chemical Structure
This compound is the amide derivative of the amino acid L-alanine, where the carboxylic acid hydroxyl group is replaced by an amino group.[1][6] Its structure contains a chiral center at the alpha-carbon, inherited from L-alanine, which is crucial for stereoselective synthesis in pharmaceutical applications.[11] The presence of both an amine and an amide group provides multiple sites for chemical modification.[11]
Table 2: Structural Identifiers for this compound and this compound Hydrochloride
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | (2S)-2-aminopropanamide[4] | (2S)-2-aminopropanamide hydrochloride[5] |
| SMILES | C--INVALID-LINK--N[4] | Cl.C--INVALID-LINK--C(N)=O[5] |
| InChI Key | HQMLIDZJXVVKCW-REOHCLBHSA-N[4] | FIAINKIUSZGVGX-DKWTVANSSA-N[5] |
Experimental Protocols: Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves a two-step process starting from L-alanine.[2][12] This process includes an initial esterification followed by ammonolysis.
Detailed Methodology:
-
Esterification of L-Alanine:
-
To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-alanine.[13]
-
Slowly add 90 mL of thionyl chloride dropwise to the flask, ensuring the reaction temperature is maintained below 35 °C.[13]
-
After the addition is complete, transfer the flask to a water bath and heat to reflux, ensuring the complete removal of the generated SO₂ gas.[13]
-
-
Ammonolysis:
-
Work-up and Crystallization:
-
Raise the temperature of the water bath to 55 °C to remove any remaining ammonia gas and concentrate the solution to approximately 300 mL.[13]
-
Slowly add 34.5 mL of 10% hydrochloric acid dropwise to adjust the pH to 1.55.[13]
-
Seal the acidified mixture and place it in a refrigerator for 12 hours.[13]
-
Add 400 mL of acetone to induce crystallization.[13]
-
Collect the resulting white crystals by filtration, wash them with a suitable solvent, and dry them at 45 °C for 12 hours.[13]
-
This procedure is reported to yield approximately 85 g of this compound hydrochloride.[13]
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound hydrochloride.
Caption: Logical diagram of this compound's applications in pharmaceutical research and development.
Applications in Drug Development and Research
This compound hydrochloride serves as a versatile building block in medicinal chemistry and drug discovery.[3][11] Its utility stems from its structural features, which allow for a wide range of chemical modifications.[11]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[2][3] It is also used in the preparation of novel amide derivatives of steroidal compounds with glucocorticoid activity.[13]
-
Peptide Synthesis: Due to its amino acid origin, this compound is used in the synthesis of peptide-based drugs and peptide mimetics, which can offer improved stability and bioavailability compared to natural peptides.[3][11]
-
Research Tool: In medicinal chemistry, it is employed as a model compound for studying enzyme interactions and metabolic pathways.[2][5] By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR), a critical step in optimizing lead compounds.[3] Recent studies have explored novel alaninamide derivatives for their potential as antiseizure and antinociceptive therapies.[14] Hyperpolarized L-(1-¹³C)alaninamide has also been investigated as an in vivo sensor for aminopeptidase N activity, pH, and CO₂.[8]
References
- 1. This compound (CHEBI:21217) [ebi.ac.uk]
- 2. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 6. This compound CAS#: 7324-05-2 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 13. This compound hydrochloride | 33208-99-0 [chemicalbook.com]
- 14. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of L-Alaninamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-alaninamide hydrochloride is a crucial building block in medicinal chemistry and drug discovery, primarily utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1] Its stable, water-soluble nature also makes it a valuable component in peptide synthesis.[2][3] This technical guide provides an in-depth overview of the primary synthetic route to this compound hydrochloride, complete with detailed experimental protocols and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value | Reference |
| CAS Number | 33208-99-0 | [4] |
| Molecular Formula | C₃H₉ClN₂O | [1] |
| Molecular Weight | 124.57 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 167-172 °C[1], 212-217 °C[4], 217 °C[7], 196-199 °C[6], 210-220 °C[3] | |
| Solubility | Soluble in water; slightly soluble in ethanol and methanol; soluble in DMSO (slightly) | [1][4][5] |
| Density | ~1.307 g/cm³ at room temperature | [1] |
| Optical Rotation | [α] = +11.1° to +11.4° | [8] |
| pH | ~4.5 (in solution) | [1] |
Synthesis of this compound Hydrochloride from L-Alanine
The most common and industrially scalable method for the synthesis of this compound hydrochloride proceeds via a two-step, one-pot reaction starting from L-alanine. The first step involves the esterification of L-alanine to form the L-alanine methyl ester hydrochloride intermediate. This is immediately followed by ammonolysis of the ester to yield the desired this compound, which is then acidified to form the hydrochloride salt.
A general workflow for this synthesis is depicted below.
References
- 1. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 33208-99-0,this compound hydrochloride | lookchem [lookchem.com]
- 5. This compound hydrochloride | 33208-99-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 8. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
L-Alaninamide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Alaninamide, and its more commonly utilized hydrochloride salt, is a versatile amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Derived from the natural amino acid L-alanine, its structure incorporates a primary amide in place of the carboxylic acid, providing a unique reactive handle for chemical modifications. This technical guide provides an in-depth overview of this compound's core properties, synthesis, and its applications in the development of novel therapeutics, tailored for researchers, scientists, and professionals in the field of drug development.
Core Data Presentation
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below for easy reference and comparison.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 7324-05-2[1][2] | 33208-99-0[3][4][5] |
| Molecular Formula | C₃H₈N₂O[1] | C₃H₉ClN₂O[3][4] |
| Molecular Weight | 88.11 g/mol [1][2] | 124.57 g/mol [4][6] |
| Appearance | - | White crystalline powder[3] |
| Solubility | - | Soluble in water[3] |
| Melting Point | - | 217 °C[7] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the preparation of this compound hydrochloride involves the esterification of L-alanine followed by ammonolysis. The following protocol is a representative example based on established procedures.
Materials:
-
L-Alanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Ammonia (NH₃)
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification: L-Alanine is suspended in methanol in a three-necked flask. The flask is cooled in an ice bath, and thionyl chloride or hydrogen chloride gas is slowly added while maintaining a low temperature (e.g., ≤35 °C) to form the methyl ester hydrochloride.
-
Ammonolysis: The reaction mixture containing the L-alanine methyl ester hydrochloride is then subjected to ammonolysis. This is typically achieved by adding ammonia to the cooled solution and allowing it to react, often overnight at room temperature.
-
Work-up and Crystallization: Excess ammonia and methanol are removed under reduced pressure. The resulting residue is treated to remove ammonium chloride, often by filtration. The pH of the filtrate is then adjusted with hydrochloric acid to an acidic pH (e.g., ~1.5). The product, this compound hydrochloride, is then precipitated by the addition of a non-polar solvent like acetone.
-
Purification: The crystalline product is collected by filtration, washed with a suitable solvent (e.g., acetone or methanol), and dried to yield the final product.
Synthesis of Novel Alaninamide Derivatives for Antiseizure and Antinociceptive Therapies
This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The following is a generalized workflow for the synthesis of alaninamide derivatives with potential antiseizure and antinociceptive properties, based on recent research.
Workflow:
-
Boc-Protection: The synthesis often begins with Boc-protected DL-alanine, which is coupled with a desired amine (e.g., a 4-arylpiperazine derivative) using a coupling agent like carbonyldiimidazole (CDI).
-
Deprotection: The Boc protecting group is then removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA), to yield the corresponding amine derivative.
-
Acylation: The final alaninamide derivatives are obtained by acylating the deprotected amine with an appropriate acyl chloride, such as acetyl chloride.
-
Purification: The crude product is purified, typically by column chromatography, to yield the final, pure compound.
Visualizations
Logical Workflow for Synthesis of Alaninamide Derivatives
The following diagram illustrates the general workflow for the synthesis of novel alaninamide derivatives, highlighting the key stages from starting materials to the final compounds.
Caption: General synthetic workflow for novel alaninamide derivatives.
Hypothetical Signaling Pathway for this compound Derivative Action
While the precise signaling pathways for many novel this compound derivatives are still under investigation, a plausible mechanism of action for those with antiseizure and antinociceptive effects involves the modulation of ion channels and neurotransmitter systems. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound derivative action.
References
- 1. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. peptide.com [peptide.com]
Solubility of L-alaninamide in Organic Solvents: A Technical and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alaninamide, an amide derivative of the amino acid L-alanine, serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available quantitative solubility data for this compound, this document focuses on a theoretical framework for solubility prediction, detailed experimental protocols for its determination, and the application of thermodynamic models for data correlation. This guide is intended to equip researchers with the necessary tools to effectively work with this compound in a variety of solvent systems.
Introduction
This compound, with the chemical formula C₃H₈N₂O, is a chiral molecule featuring both a primary amine and a primary amide functional group.[1] This dual functionality imparts a polar character to the molecule, which governs its solubility behavior. Understanding its solubility is paramount for optimizing synthetic routes and developing effective purification strategies, such as crystallization. This guide will explore the theoretical underpinnings of this compound's solubility, provide a practical methodology for its experimental determination, and discuss thermodynamic models for analyzing solubility data.
Theoretical Solubility Profile
The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This compound's polarity, stemming from its amine and amide groups capable of hydrogen bonding, suggests a greater affinity for polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, similar to this compound. Therefore, this compound is expected to exhibit moderate to good solubility in lower-chain alcohols. Solubility is likely to decrease as the alkyl chain length of the alcohol increases (e.g., propanol, butanol), due to the decreasing polarity of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. While some interaction with the N-H and O=C groups of this compound is possible, the solubility is anticipated to be lower than in polar protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant difference in polarity, this compound is expected to have very low solubility in nonpolar solvents.
It is important to distinguish this compound from its hydrochloride salt. This compound hydrochloride is reported to be soluble in water and slightly soluble in ethanol.[2][3] The salt form significantly increases aqueous solubility.
Table 1: Predicted and Reported Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent Class | Solvent | Predicted Solubility of this compound | Reported Solubility of this compound Hydrochloride |
| Polar Protic | Water | Soluble | Soluble[2][3] |
| Methanol | Moderately to Highly Soluble | Slightly Soluble[4] | |
| Ethanol | Moderately Soluble | Slightly Soluble[2][3] | |
| Propanol | Sparingly to Moderately Soluble | No Data Available | |
| Butanol | Sparingly Soluble | No Data Available | |
| Polar Aprotic | Acetone | Sparingly Soluble | No Data Available |
| Ethyl Acetate | Sparingly Soluble | No Data Available | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Slightly Soluble[4] | |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble[3] | |
| Nonpolar | Hexane | Insoluble | Poorly Soluble[3] |
| Toluene | Insoluble | No Data Available | |
| Ether | Insoluble | Poorly Soluble[3] |
Experimental Determination of Solubility
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.
Detailed Experimental Protocol: Isothermal Gravimetric Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
-
Immediately filter the solution through a syringe filter, also pre-warmed/cooled to the experimental temperature, into a pre-weighed, dry container (e.g., a small beaker or evaporating dish). This step is critical to prevent precipitation of the solute due to temperature changes.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered solution to determine the mass of the solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is evaporated, place the container in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant mass is achieved.
-
Cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
Calculations:
-
Mass of solvent: Mass of solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100
-
Mole fraction solubility (x): Moles of this compound / (Moles of this compound + Moles of solvent)
Thermodynamic Modeling of Solubility
Once experimental solubility data at different temperatures are obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to correlate the temperature dependence of solubility.[7][8] It is expressed as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A , B , and C are empirical parameters obtained by fitting the experimental data. 'A' and 'B' relate to the non-ideality of the solution, while 'C' accounts for the effect of temperature on the enthalpy of fusion.
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature.[9][10] The ideal form of the equation is:
ln(x) = -ΔHsol / (R * T) + ΔSsol / R
where:
-
x is the mole fraction solubility.
-
ΔHsol is the molar enthalpy of solution.
-
ΔSsol is the molar entropy of solution.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By plotting ln(x) versus 1/T, a linear relationship is often observed, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively. This provides valuable insight into the thermodynamics of the dissolution process.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, this guide provides a robust framework for its theoretical prediction and experimental determination. The polar nature of this compound, conferred by its primary amine and amide groups, suggests a preference for polar protic solvents. For precise quantitative data, the isothermal gravimetric method is a reliable experimental approach. Subsequent correlation of temperature-dependent solubility data with thermodynamic models like the modified Apelblat and van't Hoff equations can yield valuable insights into the dissolution process. This comprehensive approach will aid researchers in the effective utilization of this compound in various chemical and pharmaceutical applications.
References
- 1. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 3. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound hydrochloride [chembk.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CHM 112 Lecture 26 [chm.uri.edu]
L-Alaninamide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-alaninamide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and pharmaceutical development settings. This document outlines the known chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.
Chemical Properties and Stability Profile
This compound, in its commonly used hydrochloride salt form, is a white to off-white crystalline solid. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a critical factor in determining appropriate storage and handling procedures. The stability of this compound is influenced by several environmental factors, including temperature, humidity, pH, and light.
General Stability
Under recommended storage conditions, this compound hydrochloride is a stable compound. However, exposure to adverse conditions can lead to degradation. The primary degradation pathway is the hydrolysis of the amide bond, yielding L-alanine and ammonia. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Incompatible Materials
To ensure stability, this compound should not be stored with strong oxidizing agents or strong acids, as these can promote chemical degradation.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on information from safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | 10°C to 25°C. Refrigeration is also an acceptable practice. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas, such as nitrogen. | Prevents exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Tightly closed containers. | Protects from moisture and atmospheric contaminants. |
| Environment | A dry and well-ventilated area. | The hygroscopic nature of the compound necessitates a low-humidity environment to prevent water absorption. |
| Light Exposure | Store protected from light. | While specific photodegradation studies on this compound are not readily available, it is a general best practice for chemical storage. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is fundamental for developing stability-indicating analytical methods and for ensuring the quality of the substance over time. The primary degradation routes are hydrolysis, and to a lesser extent, thermal degradation.
Figure 1: Potential degradation pathways of this compound.
Hydrolytic Degradation
The most significant degradation pathway for this compound is the hydrolysis of the primary amide group. This reaction is catalyzed by both acid and base and results in the formation of L-alanine and ammonia. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is not available in the public domain, studies on similar small-chain amino acid amides like asparagine and glutamine show that the rate of hydrolysis increases at pH values away from neutral.[1][2]
Thermal Degradation
At elevated temperatures, amino acids and their derivatives can undergo more complex degradation reactions. For this compound, high temperatures could potentially lead to deamination (loss of the amino group) or decarboxylation (loss of the amide group as CO2 and subsequent reactions). These pathways are generally less common under typical storage conditions but can become significant during certain manufacturing processes or if the substance is exposed to extreme heat.
Experimental Protocols for Stability Assessment
A crucial aspect of managing this compound is the ability to assess its stability and purity over time. This is typically achieved through forced degradation studies and the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to validate the specificity of the analytical method. The following table outlines a typical protocol for a forced degradation study of this compound.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours). | Formation of L-alanine and ammonia. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time (e.g., 2-8 hours). | Formation of L-alanine and ammonia. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours). | Potential for minor degradation, though the primary amide and amino groups are relatively stable to oxidation under these conditions. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours). | Potential for deamination or decarboxylation products, though significant degradation may require higher temperatures. |
| Photodegradation | Expose a solution of this compound to a light source according to ICH Q1B guidelines. | To assess the potential for light-induced degradation. |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following is a proposed HPLC method suitable for the analysis of this compound and its primary degradation product, L-alanine.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (for derivatized amino groups) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for underivatized compounds. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often required for UV detection of amino acids and their amides. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable diluent (e.g., water or mobile phase A) to a known concentration. |
This method would need to be fully validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the intended application.
Figure 2: Workflow for stability testing of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and pharmaceutical development. Due to its hygroscopic nature, strict adherence to recommended storage conditions—cool, dry, and under an inert atmosphere in tightly sealed containers—is paramount. The primary degradation pathway is hydrolysis to L-alanine and ammonia, which can be monitored using a validated stability-indicating HPLC method. The information and protocols provided in this guide serve as a comprehensive resource for ensuring the long-term integrity of this compound.
References
A Technical Guide to Commercial Sources of High-Purity L-Alaninamide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity L-alaninamide, a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines key quality attributes, analytical methodologies for purity assessment, and a workflow for qualifying suppliers to ensure a consistent and reliable supply chain for research, development, and manufacturing.
Introduction to this compound and its Pharmaceutical Significance
This compound, in its hydrochloride salt form (CAS No. 33208-99-0), is a versatile building block in medicinal chemistry. Its primary amine and amide functionalities, coupled with its chiral center, make it a valuable precursor in the synthesis of a wide range of pharmaceuticals. The stereochemistry of this compound is of paramount importance, as the biological activity and safety profile of the final drug product are often dependent on the correct enantiomeric form.[1][2] Consequently, access to high-purity, enantiomerically pure this compound is a critical starting point for many drug discovery and development programs.
Commercial Supplier Landscape for High-Purity this compound Hydrochloride
A number of chemical suppliers offer this compound hydrochloride at various purity grades. For pharmaceutical applications, it is essential to source material with well-characterized purity profiles and from suppliers who can provide comprehensive analytical documentation and support. The following table summarizes a selection of commercial suppliers and their typical product specifications. It is important to note that specifications can vary by batch and grade, and it is crucial to obtain a lot-specific Certificate of Analysis (CoA) before purchase and use.
Table 1: Commercial Suppliers and Typical Specifications for this compound Hydrochloride
| Supplier | Product Name | CAS No. | Purity (Typical) | Form | Grades Offered | Key Analytical Data Often Provided |
| Biosynth | This compound hydrochloride | 33208-99-0 | >98% | White Crystalline Powder | Research, GMP Manufacturing | Certificate of Analysis, NMR, HPLC |
| Thermo Fisher Scientific | This compound hydrochloride | 33208-99-0 | 95% - >98% | White to Off-White Powder | Research, Laboratory | Certificate of Analysis, Purity by HPLC |
| Chem-Impex International | L-Alanine amide hydrochloride | 33208-99-0 | ≥98% (HPLC) | White crystals or crystalline powder | Research, Pharmaceutical | Certificate of Analysis, HPLC, Optical Rotation |
| TCI (Tokyo Chemical Industry) | This compound Hydrochloride | 33208-99-0 | >97.0% (N) | White to Almost white powder to crystal | Research | Certificate of Analysis, Purity by Titration |
| Qingdao Fengchen Technology | This compound HCl or Hydrochloride BP EP USP | 33208-99-0 | High Purity | White crystalline powder | Pharmaceutical Grade | Conforms to BP, EP, USP standards |
Quality Control and Analytical Methodologies
Ensuring the purity and stereochemical integrity of this compound hydrochloride is a critical step in the drug development process.[3] Key quality attributes to consider include chemical purity, enantiomeric excess, residual solvents, and elemental impurities. The following sections detail the typical experimental protocols for assessing these parameters.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the chemical purity of this compound hydrochloride. A reversed-phase method is typically employed to separate the main component from any related impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a blank (mobile phase) onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Enantiomeric Excess Determination by Chiral HPLC
The enantiomeric excess (e.e.) is a critical quality attribute for chiral molecules like this compound.[4] Chiral HPLC is the most common and reliable method for separating and quantifying the L- and D-enantiomers.[5][6]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess
-
Instrumentation: HPLC system with a UV or polarimetric detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derivatized with cellulose or amylose carbamate, is often effective for separating amino acid derivatives.[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will need to be optimized for the specific column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject a solution of the this compound hydrochloride and, if available, a racemic standard to confirm the elution order of the enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound hydrochloride and for identifying any organic impurities.[8][9]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis: The resulting spectrum should be consistent with the known structure of this compound hydrochloride. Key signals to look for include a doublet for the methyl protons, a quartet for the alpha-proton, and broad signals for the amine and amide protons. The chemical shifts and coupling constants should be compared to a reference spectrum or literature data.
Supplier Qualification Workflow for Pharmaceutical Raw Materials
For drug development professionals, selecting and qualifying a supplier for a critical raw material like this compound is a multi-step process that requires careful consideration of quality, regulatory compliance, and supply chain reliability.[10][11][12][13][14] The following workflow provides a systematic approach to supplier qualification.
Caption: A workflow for qualifying suppliers of this compound.
Conclusion
The selection of a commercial source for high-purity this compound is a critical decision in the pharmaceutical development process. A thorough understanding of the required quality attributes, the analytical methods used to verify them, and a robust supplier qualification process are essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape and make informed decisions when sourcing this important chiral intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. This compound hydrochloride(33208-99-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Vendor and Material Qualification in Pharma: Ensuring Quality from Source to Site – Pharma Validation [pharmavalidation.in]
- 11. Procedure for Qualification of Vendors for Raw Material and Packaging Materials | Pharmaguideline [pharmaguideline.com]
- 12. simplerqms.com [simplerqms.com]
- 13. Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR [qcadvisor.com]
- 14. pharmout.net [pharmout.net]
L-Alaninamide: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Alaninamide, a derivative of the amino acid alanine, and its hydrochloride salt are common reagents in pharmaceutical and chemical research. Understanding the safety profile and proper handling procedures for these compounds is critical to ensure a safe laboratory environment. This technical guide provides a comprehensive overview of the safety data for this compound and its hydrochloride salt, along with detailed handling, storage, and emergency protocols.
Physicochemical and Safety Data
The following tables summarize the key physicochemical properties and safety information for this compound and its hydrochloride salt, compiled from various safety data sheets.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | [1],[2] |
| Molecular Weight | 88.11 g/mol | 124.57 g/mol | [3],[1] |
| Appearance | White to off-white solid | White crystalline powder | [4],[2] |
| Melting Point | 74-76 °C | 212-217 °C | [5],[4] |
| Boiling Point | 247.4±23.0 °C (Predicted) | 269.7°C at 760 mmHg | [6],[4] |
| Solubility | No data available | Soluble in water; slightly soluble in ethanol and DMSO. | [6],[3] |
| pKa | 15.99±0.50 (Predicted) | No data available | [4] |
| Density | 1.062±0.06 g/cm³ (Predicted) | ~1.307 g/cm³ | [3],[4] |
Table 2: Hazard Identification and GHS Classification for this compound Hydrochloride
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [7] |
| Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation | [7] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation | [7] |
Experimental Protocols: A Note on Data Availability
The safety data presented in supplier Safety Data Sheets (SDSs) are typically summaries of toxicological studies. Detailed experimental protocols for these studies, such as the specific methods for determining acute toxicity (LD50/LC50) or skin sensitization, are not included in these documents and are not publicly available. The information provided is intended to guide safe handling practices rather than to enable the replication of toxicological experiments. To the best of current knowledge, detailed toxicological studies for this compound are not thoroughly investigated.[8]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of this compound and its hydrochloride salt is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[9]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[8][10] Gloves should be inspected before use and disposed of properly after handling.[8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[8][10]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]
-
This compound hydrochloride is hygroscopic and should be protected from moisture.[5][11]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[8]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5][10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][8]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.[5][8]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]
-
Hazardous combustion products: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[5]
-
Special protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
Toxicological Information
The toxicological properties of this compound and its hydrochloride salt have not been thoroughly investigated.[8] The available information from safety data sheets is summarized below.
-
Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]
-
Sensitization: No data available on skin or respiratory sensitization.[5][10]
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5][8]
-
Reproductive Toxicity: No data available.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[8]
The following diagram illustrates the logical relationship between exposure routes and potential health effects based on the available GHS classifications.
Caption: Relationship between exposure routes and potential health effects.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound and its hydrochloride salt for trained laboratory personnel. It is not a substitute for a thorough risk assessment for specific laboratory procedures. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- 1. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 33208-99-0 [chemicalbook.com]
- 3. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 4. This compound CAS#: 7324-05-2 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound hydrochloride [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. biosynth.com [biosynth.com]
The Cornerstone of Peptide Amidation: A Technical Guide to L-Alaninamide in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of L-alaninamide in peptide chemistry. C-terminal amidation is a critical post-translational modification that significantly enhances the therapeutic potential of peptides by increasing their stability and biological activity.[1] this compound serves as a key building block in the synthesis of these modified peptides, offering a versatile and efficient means to introduce a C-terminal amide functionality. This document provides a comprehensive overview of the synthesis, characterization, and application of peptides incorporating this compound, complete with detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
The Significance of C-Terminal Amidation with this compound
The substitution of the C-terminal carboxylic acid with an amide group, a modification readily achieved using this compound, confers several advantageous properties to synthetic peptides. This modification neutralizes the negative charge of the carboxyl group, which can lead to increased metabolic stability by rendering the peptide less susceptible to enzymatic degradation by carboxypeptidases.[1] Furthermore, C-terminal amidation often results in a conformation that more closely mimics that of endogenous peptide hormones and neurotransmitters, many of which are naturally amidated. This can lead to enhanced receptor binding affinity and, consequently, greater biological potency. The uncharged C-terminus can also improve the peptide's ability to cross cellular membranes.
Synthesis of Peptides with C-Terminal this compound
The most common method for synthesizing peptides with a C-terminal amide is Solid-Phase Peptide Synthesis (SPPS) utilizing a resin that yields a C-terminal amide upon cleavage, such as the Rink amide resin.[2][3] this compound can be effectively incorporated as the C-terminal residue through a carefully orchestrated series of coupling and deprotection steps.
Experimental Protocol: Solid-Phase Synthesis of a Model Peptide with C-Terminal this compound
This protocol outlines the manual synthesis of a model tripeptide, Phe-Gly-Ala-NH₂, on a Rink amide resin.
Materials:
-
Rink Amide AM resin (0.65 mmol/g substitution)
-
Fmoc-L-Alaninamide
-
Fmoc-Gly-OH
-
Fmoc-L-Phenylalanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide (DIEA)
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Place 150 mg of Rink Amide AM resin in a reaction vessel.
-
Swell the resin in DMF (approximately 10 mL/g of resin) for 15-30 minutes.[3]
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-L-Alaninamide):
-
In a separate vial, dissolve Fmoc-L-Alaninamide (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Coupling of Fmoc-Gly-OH and Fmoc-L-Phenylalanine-OH):
-
Deprotection: Remove the Fmoc group from the resin-bound this compound by repeating step 1.
-
Coupling of Fmoc-Gly-OH: Activate Fmoc-Gly-OH as described in step 2 and couple it to the resin.
-
Deprotection: Remove the Fmoc group from the resin-bound Glycine.
-
Coupling of Fmoc-L-Phenylalanine-OH: Activate Fmoc-L-Phenylalanine-OH and couple it to the resin.
-
After each coupling step, wash the resin as described previously.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[4][5][6]
-
Quantitative Data Presentation
The yield and purity of synthetic peptides can vary depending on the sequence, coupling efficiency, and purification method. The following table provides representative data for the synthesis of a short peptide with a C-terminal this compound.
| Synthesis Step | Parameter | Typical Value | Method of Determination |
| Resin Loading | Substitution | 0.65 mmol/g | Manufacturer's specification |
| Crude Peptide Synthesis | Crude Yield | 70-85% | Gravimetric analysis |
| Crude Purity | 50-70% | Analytical RP-HPLC | |
| Purification | Purified Yield | 20-40% | Gravimetric analysis post-HPLC |
| Final Purity | >95% | Analytical RP-HPLC | |
| Characterization | Molecular Weight | Confirmed | Mass Spectrometry (ESI-MS) |
Note: Yields are calculated based on the initial resin loading. Purity is determined by the peak area percentage at a specific wavelength (typically 214-220 nm) in the HPLC chromatogram.[4][7]
Characterization of this compound Peptides
Accurate characterization is essential to confirm the identity and purity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is the primary method for assessing the purity of the final peptide product. A single, sharp peak at the expected retention time is indicative of a highly pure sample.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. Tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence through analysis of the fragmentation pattern.[8] Peptides with a C-terminal amide exhibit a characteristic fragmentation pattern, often involving the neutral loss of the amine or lactam and the formation of aryl acylium cations.[9]
Role in Biological Systems: A Focus on GPCR Signaling
Many peptide hormones that act on G-protein coupled receptors (GPCRs) are C-terminally amidated. This modification is often crucial for their biological activity. For instance, Glucagon-Like Peptide-1 (GLP-1) is a key incretin hormone with a C-terminal amide that regulates blood glucose levels by binding to its GPCR on pancreatic β-cells. Synthetic analogues of GLP-1 with a C-terminal this compound can be developed to enhance their therapeutic properties.[10][11]
Signaling Pathway of a GLP-1 Analogue with C-Terminal this compound
The binding of a GLP-1 analogue to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.
Caption: GLP-1 analogue signaling pathway in a pancreatic β-cell.
Experimental Workflow
The overall process for the synthesis and evaluation of a peptide with a C-terminal this compound can be summarized in the following workflow.
Caption: Overall experimental workflow for peptide synthesis and analysis.
Conclusion
This compound is a crucial reagent in modern peptide chemistry, enabling the synthesis of C-terminally amidated peptides with enhanced stability and biological activity. The methodologies outlined in this guide provide a robust framework for researchers to produce high-quality peptides for a wide range of applications, from basic research to the development of novel peptide-based therapeutics. The use of solid-phase synthesis, coupled with rigorous purification and characterization techniques, ensures the reliable production of these valuable molecules.
References
- 1. lifetein.com [lifetein.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
L-Alaninamide: A Versatile Chiral Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-alaninamide, the amide derivative of the naturally occurring amino acid L-alanine, has emerged as a crucial and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of two reactive functional groups—an amine and an amide—provides a powerful scaffold for the stereoselective synthesis of a diverse array of complex organic molecules. This guide explores the utility of this compound in the construction of chiral heterocycles and as a chiral auxiliary, with a focus on its application in the synthesis of medicinally relevant compounds. Detailed experimental protocols and quantitative data for key transformations are provided to facilitate its practical application in the laboratory.
Core Properties of this compound
This compound is typically available as a white crystalline solid, often in the form of its hydrochloride salt (this compound HCl) to improve its stability and handling.[1] The free base can be readily generated in situ by treatment with a suitable base. It exhibits good solubility in water and polar organic solvents such as alcohols and DMF, but has limited solubility in nonpolar solvents like ether.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 33208-99-0 | [2] |
| Molecular Formula | C₃H₉ClN₂O | [3] |
| Molecular Weight | 124.57 g/mol | [3] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 212-217 °C | |
| Solubility | Soluble in water and alcohols | [1] |
Applications in the Synthesis of Chiral Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.
Synthesis of Chiral Imidazolidin-4-ones
A straightforward application of this compound is its condensation with carbonyl compounds to form chiral imidazolidin-4-ones. These heterocycles can serve as intermediates for more complex molecules or exhibit biological activity themselves.
Experimental Protocol: Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one
This protocol describes the synthesis of a chiral imidazolidin-4-one from this compound hydrochloride and acetone.
Reaction Scheme:
Caption: Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one.
Procedure:
-
To a solution of this compound hydrochloride (5.4 g, 43.35 mmol) in acetone (300 mL) and n-butanol (230 mL), add 4Å molecular sieves (5 g) and triethylamine (6 mL, 43.35 mmol).
-
The reaction mixture is stirred under reflux for 32 hours.
-
After cooling to room temperature, the mixture is filtered to remove insoluble solids.
-
The filtrate is evaporated to dryness to yield the product.
Table 2: Quantitative Data for the Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one
| Reactant | Molar Equiv. | Amount |
| This compound HCl | 1.0 | 5.4 g |
| Acetone | Solvent | 300 mL |
| n-Butanol | Solvent | 230 mL |
| Triethylamine | 1.0 | 6 mL |
| 4Å Molecular Sieves | - | 5 g |
| Product | 5.6 g | |
| Yield | ~91% |
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
While a direct experimental protocol for a Pictet-Spengler reaction with this compound was not found in the immediate literature, its analogue, L-tryptophanamide (the amide of tryptophan), is a known substrate for this powerful cyclization reaction to form chiral tetrahydro-β-carbolines. This class of compounds is the core structure of many alkaloids and pharmacologically active molecules. The general principle involves the condensation of the amino group of the tryptophanamide with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.
Caption: Logical workflow of the Pictet-Spengler reaction.
This compound as a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This compound can be derivatized to act as an effective chiral auxiliary, particularly in diastereoselective alkylation reactions for the synthesis of α-quaternary amino acids.
Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine
This protocol, adapted from the work of Myers and coworkers, demonstrates the use of a pseudoephenamine derivative of this compound as a chiral auxiliary for the synthesis of α-quaternary amino acids with high diastereoselectivity.
Reaction Scheme:
Caption: Asymmetric alkylation using a pseudoephenamine alaninamide auxiliary.
Procedure:
-
A solution of the (1S,2S)-pseudoephenamine (S)-alaninamide pivaldimine (1.0 equiv) in anhydrous THF is cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (2.2 equiv) in THF is added dropwise, and the mixture is stirred for a specified time to form the enolate.
-
The electrophile (e.g., an alkyl halide, 2.5 equiv) is added, and the reaction is stirred at -78 °C or 0 °C until completion.
-
The reaction is quenched, and the product is isolated and purified. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Table 3: Quantitative Data for the Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine
| Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Methyl Iodide | LDA | -78 | 95 | >98:2 |
| Ethyl Iodide | LDA | -78 | 92 | >98:2 |
| n-Propyl Iodide | LHMDS | -78 | 91 | >98:2 |
| Benzyl Bromide | LHMDS | -78 | 96 | >98:2 |
| Allyl Bromide | LHMDS | 0 | 94 | >98:2 |
Data adapted from Myers, A. G., et al. (2012).
Application in the Synthesis of Pharmaceutical Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors are peptidomimetics, and their synthesis often relies on chiral amino acid derivatives. Vildagliptin, a potent DPP-4 inhibitor, is synthesized from L-prolinamide, an analogue of this compound.[4][5][6][7] This highlights the importance of chiral amino amides as key building blocks in the development of modern pharmaceuticals.
The DPP-4 Signaling Pathway
DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[1][3] This ultimately results in lower blood glucose levels.
Caption: The DPP-4 signaling pathway and the mechanism of action of Vildagliptin.
Conclusion
This compound is a readily available and highly valuable chiral building block in organic synthesis. Its utility spans from the construction of complex chiral heterocycles to its application as a reliable chiral auxiliary in asymmetric reactions. The successful incorporation of this compound and its analogues into medicinally important molecules, such as DPP-4 inhibitors, underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide provide a practical framework for chemists to harness the synthetic potential of this versatile chiral synthon.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Electrochemical Synthesis of a Sitagliptin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Vildagliptin [cjph.com.cn]
- 7. op.niscair.res.in [op.niscair.res.in]
The Discovery and History of L-Alaninamide: A Technical Guide
Introduction
L-Alaninamide, the amide derivative of the proteinogenic amino acid L-alanine, is a fundamental chiral building block in organic synthesis and medicinal chemistry. Its simple structure, possessing a primary amine, a primary amide, and a methyl side chain, belies its versatility as a precursor in the synthesis of a wide array of more complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.
Historical Context and Discovery
The specific historical record of the first synthesis of this compound is not prominently documented. However, its discovery is intrinsically linked to the foundational work on amino acids and peptides in the late 19th and early 20th centuries. The pioneering work of chemists like Emil Fischer, who elucidated the nature of the peptide bond and developed methods for synthesizing polypeptides, laid the groundwork for the preparation of simple amino acid derivatives, including amides.
The synthesis of amino acid amides was a logical extension of the broader exploration of amino acid chemistry. Early methods for peptide synthesis involved the activation of the carboxylic acid group of an amino acid, followed by reaction with the amino group of another. A similar principle, the reaction of an activated L-alanine derivative (such as an ester or acid chloride) with ammonia, would have been a straightforward method for early organic chemists to produce this compound. General methods for the synthesis of amino acid amides from amino acid esters and ammonia were being established in the early to mid-20th century, and it is within this context that this compound would have been first prepared and characterized.
While a singular "discovery" paper is not readily identifiable, the synthesis and use of this compound and other simple amino acid amides became commonplace as the field of peptide chemistry and medicinal chemistry grew. Today, this compound is a readily available reagent, valued for its role as a chiral synthon.
Physicochemical and Spectroscopic Data
This compound is most commonly handled as its hydrochloride salt, which is a stable, crystalline solid. The free base is also known but is less common commercially. The quantitative data for both forms are summarized in the tables below.
This compound
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 88.11 g/mol | --INVALID-LINK-- |
| Melting Point | 74-76 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 247.4 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.062 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 15.99 ± 0.50 | --INVALID-LINK-- |
This compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 124.57 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 212-217 °C | --INVALID-LINK-- |
| Solubility | Soluble in water; slightly soluble in methanol and DMSO. | --INVALID-LINK-- |
| Optical Rotation [α]25/D | +10° to +12° (c=1 in MeOH) | --INVALID-LINK-- |
| pH | ~4.5 (in solution) | --INVALID-LINK-- |
| Density | ~1.307 g/cm³ | --INVALID-LINK-- |
Spectroscopic Data (this compound Hydrochloride)
-
¹H NMR (D₂O): The proton NMR spectrum would be expected to show a doublet for the methyl protons (CH₃), a quartet for the alpha-proton (α-CH), and broad signals for the amine (NH₂) and amide (CONH₂) protons. The exact chemical shifts can vary based on concentration and pH.
-
¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the methyl carbon, the alpha-carbon, and the carbonyl carbon.
Experimental Protocols
The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from L-alanine. The following is a representative protocol based on common laboratory procedures.
Synthesis of this compound Hydrochloride from L-Alanine
Step 1: Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap.
-
Procedure:
-
To the flask, add L-alanine (1.0 eq) and methanol (5-10 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 35 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, ensuring that the generated SO₂ gas is safely trapped.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid. This intermediate can be used in the next step without further purification.
-
Step 2: Ammonolysis of L-Alanine Methyl Ester Hydrochloride to this compound Hydrochloride
-
Apparatus: A pressure-resistant vessel or a well-sealed three-necked flask with a gas inlet and outlet.
-
Procedure:
-
Dissolve the crude L-alanine methyl ester hydrochloride from the previous step in a minimal amount of cold methanol.
-
Cool the solution in an ice-salt bath.
-
Bubble anhydrous ammonia gas through the solution for several hours, or add a saturated solution of ammonia in methanol. The reaction is typically left to stir at room temperature overnight in a sealed vessel.
-
After the reaction is complete, remove the excess ammonia and methanol under reduced pressure.
-
The resulting crude product contains this compound hydrochloride and ammonium chloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/acetone or ethanol/ether) to obtain pure this compound hydrochloride as white crystals.
-
Applications in Drug Development and Research
This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.
-
Peptide Synthesis: It can be used as a C-terminal amide source in the synthesis of peptide amides.
-
Antiseizure and Antinociceptive Agents: Recent research has focused on the synthesis of novel this compound derivatives as potential treatments for epilepsy and neuropathic pain. These studies involve modifying the primary amine to introduce various pharmacophores, leading to compounds that have shown efficacy in preclinical models.
-
Chiral Derivatizing Agents: A well-known application is in the preparation of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reagent is widely used for the chiral resolution of amino acids by HPLC.
Workflow and Pathway Diagrams
Synthesis of this compound Hydrochloride
The general synthetic workflow for this compound hydrochloride from L-alanine can be visualized as follows:
Caption: General synthesis workflow for this compound hydrochloride.
Experimental Workflow: Chiral Derivatization of Amino Acids with Marfey's Reagent (FDAA)
Marfey's reagent, a derivative of this compound, is used to determine the enantiomeric composition of amino acid samples. The workflow for this analytical method is outlined below.
Caption: Workflow for chiral amino acid analysis using Marfey's reagent.
Conclusion
This compound, a simple yet significant molecule, has a history deeply rooted in the foundational era of peptide and protein chemistry. While the specific moment of its initial discovery is not clearly demarcated, its importance has grown steadily, and it is now an indispensable tool for chemists. Its ready availability and versatile reactivity make it a cornerstone in the synthesis of chiral pharmaceuticals and a key component in analytical reagents for stereochemical determination. The ongoing exploration of this compound derivatives in medicinal chemistry suggests that this fundamental building block will continue to play a vital role in the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for L-Alaninamide Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of peptides with a C-terminal L-alaninamide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The methodology outlined is based on well-established principles of solid-phase peptide synthesis (SPPS) and is suitable for routine laboratory use.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, allowing for the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu strategy is a widely adopted approach due to its mild reaction conditions.[2] For the synthesis of peptide amides, which are common in many biologically active peptides, specialized resins such as Rink Amide resin are frequently employed.[1][3] This protocol specifically details the synthesis of a peptide terminating in this compound, a common residue, using Fmoc-L-Ala-OH.[4]
The synthesis cycle involves the swelling of the resin, followed by the removal of the Fmoc protecting group (deprotection) from the resin or the growing peptide chain.[5] Subsequently, the next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and side-chain protecting groups are removed simultaneously.
Experimental Workflow
Figure 1. Workflow for this compound Solid-Phase Peptide Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a peptide with a C-terminal this compound.
| Step | Reagent/Parameter | Concentration/Amount | Duration | Temperature |
| Resin Preparation | Rink Amide Resin | 0.1 mmol scale (e.g., 200 mg) | - | Room Temperature |
| Dimethylformamide (DMF) | Sufficient to cover resin (e.g., 5 mL) | 30 - 60 min | Room Temperature | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 min | Room Temperature |
| Amino Acid Coupling | Fmoc-L-Ala-OH (or other AA) | 3 - 5 equivalents | 1 - 2 hours | Room Temperature |
| Coupling Activator (e.g., HBTU) | 3 - 5 equivalents | 1 - 2 hours | Room Temperature | |
| Base (e.g., DIPEA) | 6 - 10 equivalents | 1 - 2 hours | Room Temperature | |
| Washing | Dimethylformamide (DMF) | ~5 mL per wash | 3 - 5 times | Room Temperature |
| Dichloromethane (DCM) | ~5 mL per wash | 3 - 5 times | Room Temperature | |
| Cleavage | Trifluoroacetic Acid (TFA) | 95% (v/v) | 2 - 3 hours | Room Temperature |
| Triisopropylsilane (TIS) | 2.5% (v/v) | 2 - 3 hours | Room Temperature | |
| Water | 2.5% (v/v) | 2 - 3 hours | Room Temperature | |
| Precipitation | Cold Diethyl Ether | 8 - 10 times the cleavage volume | > 30 min | 4 °C |
Experimental Protocols
1. Resin Preparation (Swelling)
-
Place the Rink Amide resin (0.1 mmol) into a solid-phase synthesis vessel.
-
Add sufficient Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[6]
-
Drain the DMF from the vessel.
2. Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[7][8]
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]
3. First Amino Acid Coupling (Fmoc-L-Alanine)
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3-5 equivalents), a coupling activator such as HBTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin beads can be taken and tested using the Kaiser test.[9] A negative test (beads remain colorless) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
4. Subsequent Synthesis Cycles
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
5. Final N-terminal Fmoc Deprotection
After the final amino acid has been coupled, perform one last Fmoc deprotection cycle (Step 2) to remove the Fmoc group from the N-terminus of the peptide.
6. Resin Washing and Drying
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) to remove the DMF.[10]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
7. Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[5] TIS is used as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask or suitable vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
8. Peptide Precipitation and Isolation
-
Add the collected filtrate to a centrifuge tube containing 8-10 times the volume of cold diethyl ether.[9][10]
-
A white precipitate of the crude peptide should form.
-
Place the tube at 4°C for at least 30 minutes (or overnight if necessary) to maximize precipitation.[9]
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for L-Alaninamide as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-alaninamide as a chiral auxiliary in asymmetric synthesis. This compound, derived from the readily available amino acid L-alanine, serves as a versatile chiral building block. Its incorporation into a substrate can effectively control the stereochemical outcome of key carbon-carbon bond-forming reactions, which is a critical aspect of synthesizing enantiomerically pure molecules for pharmaceutical and research applications.
While this compound itself can be used to form chiral auxiliaries, it is often derivatized to create more rigid structures that enhance stereocontrol. The following sections detail the application of an this compound derivative in asymmetric alkylation and provide analogous protocols for asymmetric aldol and Michael additions, as direct examples for this compound in these latter reactions are less prevalent in the literature.
Asymmetric Alkylation of a Pseudoephenamine Alaninamide Pivaldimine
A notable application of this compound in asymmetric synthesis is its use in the form of a pseudoephenamine alaninamide pivaldimine for the asymmetric alkylation to produce quaternary α-methyl α-amino acids.[1][2][3][4][5] This method offers high diastereoselectivities and utilizes mild hydrolysis conditions for the removal of the chiral auxiliary.[1][2][3][4]
Data Presentation: Diastereoselective Alkylation
The diastereomeric ratio of the alkylation product is highly dependent on the electrophile used. The following table summarizes the results for the alkylation of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Methyl iodide | >95:5 |
| Ethyl iodide | >95:5 |
| n-Propyl iodide | >95:5 |
| n-Butyl iodide | >95:5 |
| Isopropyl iodide | 94:6 |
| Benzyl bromide | >95:5 |
| Allyl bromide | >95:5 |
Data sourced from Organic Letters, 2013, 15 (12), pp 3134–3137.[5]
Experimental Protocols
a) Synthesis of (1S,2S)-Pseudoephenamine (R)-Alaninamide Pivaldimine
This protocol involves the coupling of (1S,2S)-pseudoephenamine with N-Boc-(R)-alanine, followed by deprotection and imine formation.
-
Step 1: Coupling Reaction:
-
Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Stir the resulting mixture for 1 hour at -20 °C.
-
In a separate flask, dissolve (1S,2S)-pseudoephenamine (1.0 eq) in anhydrous THF and add it to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
-
Step 2: N-Boc Deprotection:
-
Dissolve the purified product from Step 1 in a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the alaninamide.
-
-
Step 3: Imine Formation:
-
Suspend the pseudoephenamine alaninamide hydrochloride salt (1.0 eq) and activated 4Å molecular sieves in a mixture of benzene and dichloromethane.[1][2]
-
Add pivaldehyde (2.0 eq) and stir the mixture at 23 °C for 50 minutes.[1][2]
-
Filter the reaction mixture and evaporate the solvents to afford a white solid.
-
Dry the solid under vacuum (<1 Torr) at 35 °C overnight to remove excess pivaldehyde. The resulting pivaldimine is used without further purification.[1][2]
-
b) Asymmetric Alkylation
-
To a flask containing flame-dried lithium chloride (6.0 eq), add a solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 eq) in dry tetrahydrofuran (THF).[1][5]
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF (2.2 eq) to the cooled slurry.[1][5]
-
After the addition is complete, stir the mixture at -78 °C for 5 minutes.
-
Transfer the flask to an ice bath for 10 minutes, then cool it to -50 °C.[5]
-
Add the electrophile (2.5 eq) to the cold reaction solution.[5]
-
Monitor the reaction by TLC; reaction times typically range from 1.5 to 3.5 hours.[5]
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.[1]
Visualization: Asymmetric Alkylation Workflow
Caption: Workflow for the synthesis and asymmetric alkylation of a pseudoephenamine alaninamide derivative.
Asymmetric Aldol Reaction (Analogous Protocol)
While this compound can be envisioned as a chiral auxiliary for asymmetric aldol reactions, specific literature protocols are not as readily available as for other auxiliaries. Therefore, a well-established protocol using an Evans oxazolidinone, which can be derived from an amino acid like L-valine, is presented as an analogous example. This protocol would likely require optimization for an N-acyl this compound substrate.
Data Presentation: Representative Diastereoselective Aldol Reaction
The following table shows typical results for an Evans-type asymmetric aldol reaction.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | 98:2 | 91 |
| Propionaldehyde | 97:3 | 88 |
These are representative data and actual results may vary.
Experimental Protocol (Analogous)
a) Synthesis of N-Acyl Chiral Auxiliary (Hypothetical for this compound)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Wash the reaction with water and brine, dry the organic layer over MgSO4, and concentrate to obtain the N-acyl this compound, which may require purification by chromatography.
b) Asymmetric Aldol Reaction
-
Dissolve the N-acyl chiral auxiliary (1.0 eq) in dry dichloromethane and cool to -78 °C under an argon atmosphere.
-
Add di-n-butylboryl triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product can be purified by flash chromatography.
Visualization: Asymmetric Aldol Reaction Mechanism
Caption: Zimmerman-Traxler model for a chiral auxiliary-controlled aldol reaction.
Asymmetric Michael Addition (Analogous Protocol)
Similar to the aldol reaction, specific protocols detailing the use of this compound as a chiral auxiliary in asymmetric Michael additions are not widely reported. An analogous protocol is provided, which would require adaptation and optimization.
Data Presentation: Representative Asymmetric Michael Addition
The following table shows typical results for an asymmetric Michael addition using a chiral auxiliary.
| Michael Acceptor | Michael Donor | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclopentenone | Diethyl malonate | >95% | 85 |
| Nitro-styrene | Dimethyl malonate | 90% | 92 |
| Chalcone | Thiophenol | 98% | 78 |
These are representative data and actual results may vary.
Experimental Protocol (Analogous)
-
Prepare the N-enoyl chiral auxiliary by coupling this compound with an α,β-unsaturated carboxylic acid (e.g., crotonic acid) using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Dissolve the N-enoyl this compound (1.0 eq) in a suitable solvent (e.g., THF or toluene) and cool to the desired temperature (e.g., -78 °C).
-
Prepare the nucleophile (e.g., a Gilman cuprate, R2CuLi) in a separate flask.
-
Add the nucleophile solution to the solution of the chiral substrate via cannula.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product, dry the organic layer, and concentrate. Purify by flash chromatography.
Visualization: Asymmetric Michael Addition Pathway
Caption: Facial shielding by the chiral auxiliary directs nucleophilic attack in a Michael addition.
Removal of the this compound Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. The amide bond of the this compound auxiliary can be cleaved under various conditions.
a) Hydrolysis
-
Acidic Hydrolysis:
-
Dissolve the product in a mixture of THF and aqueous acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base.
-
Extract the desired product. The this compound auxiliary can often be recovered from the aqueous layer.
-
-
Basic Hydrolysis:
-
Dissolve the product in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous base (e.g., 2 M NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating.
-
After completion, acidify the reaction mixture to protonate the product acid and extract.
-
b) Reductive Cleavage
For some applications, the amide can be reduced to an amine.
-
Dissolve the product in an anhydrous solvent like THF or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4).
-
Stir at 0 °C or allow to warm to room temperature until the reaction is complete.
-
Carefully quench the reaction (e.g., by the sequential addition of water, 15% NaOH, and water - Fieser workup).
-
Filter the resulting solids and extract the product from the filtrate.
The choice of cleavage method will depend on the stability of the desired product to the reaction conditions.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Coupling L-Alaninamide with N-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of dipeptides by coupling L-alaninamide with various N-protected amino acids. The formation of the peptide bond is a critical step in the synthesis of peptides and peptidomimetics, many of which are of significant therapeutic interest. This compound serves as a key building block for creating peptides with a C-terminal amide, a common feature in many biologically active peptides that enhances stability against enzymatic degradation. This note covers fundamental concepts, including the choice of N-terminal protecting groups (Boc and Fmoc) and the selection of appropriate coupling reagents. Detailed, step-by-step protocols for common coupling methods, data interpretation, and troubleshooting are provided to guide researchers in achieving high-yield, high-purity synthesis.
Introduction
Peptide synthesis is a cornerstone of chemical biology and drug discovery. The specific coupling of an N-protected amino acid with an amino acid amide, such as this compound, is a fundamental reaction to produce dipeptides with a C-terminal primary amide. This modification is crucial as it often increases the biological half-life of a peptide by making it resistant to carboxypeptidases.
The success of the coupling reaction depends on several factors, including the choice of N-terminal protecting group, the activation method for the carboxylic acid, and the reaction conditions. The bulky side chains of some amino acids can present steric hindrance, leading to incomplete reactions and requiring more potent activating reagents or optimized protocols.[1] This application note details robust procedures for coupling both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids with this compound.
Key Concepts in Peptide Coupling
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxyl group of the N-protected amino acid.[2] This activated intermediate then reacts with the free amino group of this compound. To prevent unwanted side reactions like self-polymerization, the N-terminus of the incoming amino acid must be temporarily blocked by a protecting group.[3][4]
N-Terminal Protecting Groups
The two most widely used α-amino protecting groups in peptide synthesis are Boc and Fmoc.[5][6] Their selection dictates the overall strategy for synthesis and deprotection.
-
Boc (tert-butyloxycarbonyl): This group is stable under basic and nucleophilic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5][7] Boc-protected amino acids are often used in solution-phase synthesis and were foundational in early solid-phase peptide synthesis (SPPS).[7]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][5] This orthogonality to acid-labile side-chain protecting groups makes Fmoc chemistry the preferred method for modern SPPS.[3]
| Protecting Group | Structure | Cleavage Condition | Key Advantages |
| Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) | Low cost; useful for specific applications. |
| Fmoc | C₁₅H₁₁O₂- | Weak Base (e.g., 20% Piperidine in DMF) | Milder deprotection conditions; orthogonal to acid-labile side-chain protecting groups.[3] |
Carboxyl Group Activation and Coupling Reagents
Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, a coupling reagent is used to convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amine.[2] The choice of reagent is critical for minimizing side reactions, particularly racemization at the α-carbon of the activated amino acid.[8]
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[8][9] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction rates.[8][10]
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and lead to rapid coupling with minimal racemization.[2][10] They are particularly effective for coupling sterically hindered amino acids.[1] HATU, which forms a highly reactive OAt-active ester, is considered one of the most effective coupling reagents.[2]
| Reagent | Full Name | Class | Byproduct | Key Features |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide | Water-soluble urea | Easy removal of byproduct through aqueous work-up.[11] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Insoluble DCU | Byproduct (dicyclohexylurea) precipitates and is removed by filtration.[9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | HOBt, tetramethylurea | Highly efficient with low racemization, especially with added HOBt.[10] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | HOAt, tetramethylurea | Very fast coupling rates; effective for hindered couplings and N-methyl amino acids.[2] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | HOBt, phosphine oxide | Highly effective, especially for cyclization and coupling N-methyl amino acids.[10] |
Experimental Protocols
The following protocols provide step-by-step instructions for coupling N-protected amino acids with this compound hydrochloride. This compound is typically available as a hydrochloride salt, requiring the addition of a base to liberate the free amine for the coupling reaction.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: L-Alaninamide in the Synthesis of Chiral β-Amino Alcohol Pharmaceutical Intermediates
Introduction
L-alaninamide, a derivative of the naturally occurring amino acid L-alanine, serves as a versatile and cost-effective chiral building block in the asymmetric synthesis of pharmaceutical intermediates.[1][2] Its inherent chirality is effectively utilized to induce stereoselectivity in key synthetic transformations, making it a valuable tool for accessing enantiomerically pure compounds.[3] Chiral β-amino alcohols and their corresponding β-amino acids are crucial structural motifs found in a wide array of biologically active molecules and approved pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.[1][2] This document provides detailed protocols for the application of this compound as a chiral auxiliary in the diastereoselective synthesis of a chiral β-amino alcohol, a key precursor to various pharmaceutical agents.
Core Application: Diastereoselective Synthesis of (2R,3S)-3-Amino-3-phenyl-1-propanol
This protocol outlines the use of this compound as a chiral auxiliary to direct the stereoselective reduction of a β-ketoamide, leading to the formation of a chiral β-hydroxy amide. Subsequent hydrolysis affords the desired enantiomerically enriched β-amino alcohol.
Experimental Workflow
Caption: Synthetic workflow for a chiral β-amino alcohol.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of (3S)-3-Amino-3-phenyl-1-propanol using this compound as a chiral auxiliary.
| Step | Product | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1. Acylation | N-(3-Oxo-3-phenylpropanoyl)-L-alaninamide | 85-95 | N/A |
| 2. Diastereoselective Reduction | N-((3S)-3-Hydroxy-3-phenylpropanoyl)-L-alaninamide | 80-90 | >95 (syn) |
| 3. Hydrolysis | (3S)-3-Amino-3-phenyl-1-propanol | 75-85 | N/A (enantiomeric excess >95%) |
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-Oxo-3-phenylpropanoyl)-L-alaninamide
-
Neutralization of this compound Hydrochloride:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The resulting mixture containing the free this compound is used directly in the next step.
-
-
Acylation:
-
Cool the mixture from the previous step to 0 °C.
-
Add a solution of 3-oxo-3-phenylpropanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(3-oxo-3-phenylpropanoyl)-L-alaninamide.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to obtain the pure β-ketoamide.
-
Step 2: Diastereoselective Reduction to N-((3S)-3-Hydroxy-3-phenylpropanoyl)-L-alaninamide
-
Reduction:
-
Dissolve the N-(3-oxo-3-phenylpropanoyl)-L-alaninamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium borohydride (KBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of acetone at 0 °C.
-
Remove the ethanol by evaporation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR analysis.
-
The crude N-((3S)-3-hydroxy-3-phenylpropanoyl)-L-alaninamide is often of sufficient purity for the next step, or it can be purified by crystallization.
-
Step 3: Hydrolysis to (3S)-3-Amino-3-phenyl-1-propanol
-
Hydrolysis:
-
Suspend the N-((3S)-3-hydroxy-3-phenylpropanoyl)-L-alaninamide (1.0 eq) in a 6 M aqueous HCl solution.
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Adjust the pH of the solution to >12 by the careful addition of a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (3S)-3-amino-3-phenyl-1-propanol.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).
-
Application in Pharmaceutical Synthesis: γ-Secretase Modulation
Chiral β-amino acids and their derivatives are key components in the development of peptidomimetics that can act as enzyme inhibitors.[4] One such important target is γ-secretase, an intramembrane protease involved in the production of amyloid-β (Aβ) peptides.[4] The accumulation of Aβ peptides is a pathological hallmark of Alzheimer's disease.
γ-Secretase Signaling Pathway and Inhibition
Caption: γ-Secretase pathway and inhibition.
The synthesized chiral β-amino alcohol can be further elaborated into a β-amino acid, which can then be incorporated into peptidomimetic structures designed to modulate the activity of γ-secretase. By inhibiting or modulating this enzyme, the production of neurotoxic Aβ peptides can be reduced, representing a potential therapeutic strategy for Alzheimer's disease.[4] The specific stereochemistry of the β-amino acid, controlled by the use of this compound, is often critical for potent and selective inhibition.
References
- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Alaninamide in the Preparation of Novel Amide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-alaninamide, a derivative of the amino acid L-alanine, serves as a versatile and crucial building block in medicinal chemistry for the synthesis of novel amide derivatives with a wide range of therapeutic applications.[1][2] Its inherent chirality and the presence of both amine and amide functional groups provide multiple points for chemical modification, enabling the creation of diverse compound libraries for screening against various biological targets.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a focus on their potential as anticonvulsant and anticancer agents.
Applications of this compound Derivatives
Novel amide derivatives synthesized from this compound have demonstrated significant potential in several therapeutic areas:
-
Anticonvulsant Activity: A series of this compound derivatives have been designed and synthesized, exhibiting potent and broad-spectrum activity in preclinical seizure models.[3][4] These compounds are being investigated as potential treatments for epilepsy, including drug-resistant forms.[3]
-
Antinociceptive Activity: Certain this compound derivatives have shown efficacy in models of tonic and neuropathic pain, suggesting their potential as novel analgesics.
-
Anticancer Activity: Synthesized α-amino amide analogs derived from this compound have displayed cytotoxic effects against various cancer cell lines, including leukemia, breast, lung, and prostate cancer.[5]
-
Antibacterial Activity: Novel amide derivatives are being explored as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid biosynthesis pathway (FAS-II).[6][7]
Data Presentation
Anticonvulsant Activity of this compound Derivatives
The following table summarizes the in vivo anticonvulsant activity of representative this compound derivatives in mouse models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the 6 Hz test is a model for psychomotor seizures. ED₅₀ represents the effective dose at which 50% of the animals are protected from seizures. TD₅₀ is the dose at which 50% of the animals exhibit neurotoxicity, and the Protective Index (PI) is the ratio of TD₅₀ to ED₅₀.
| Compound | MES (ED₅₀ mg/kg, i.p.) | 6 Hz (32 mA) (ED₅₀ mg/kg, i.p.) | 6 Hz (44 mA) (ED₅₀ mg/kg, i.p.) | Rotarod (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) in MES | Reference |
| Compound 5 | 48.0 | 45.2 | 201.3 | >300 | >6.25 | [3] |
| Compound 20 | - | - | - | - | 3.2 | [4] |
| Compound 24 | - | - | - | - | 4.3 | [4] |
| Compound 26 | 64.3 | 15.6 | 29.9 | - | - | [8] |
| Compound 28 | 34.9 | 12.1 | 29.5 | - | - | [8] |
Anticancer Activity of this compound Derivatives
The table below presents the in vitro cytotoxic activity of α-amino amide analogs (α-AAA) against leukemia cell lines. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| α-AAA-A | HL-60 | 1.61 ± 0.11 | [5] |
| K562 | 3.01 ± 0.14 | [5] | |
| α-AAA-B | HL-60 | 3.12 ± 0.15 | [5] |
| K562 | 6.21 ± 0.17 | [5] |
Experimental Protocols
Synthesis of Novel Amide Derivatives from this compound
This section provides detailed protocols for the synthesis of N-acylated this compound derivatives, which are common intermediates in the preparation of more complex molecules. Two common coupling methods are described.
Method 1: Synthesis using Dicyclohexylcarbodiimide (DCC)
This method utilizes DCC as a coupling agent to facilitate the formation of the amide bond between this compound and a carboxylic acid.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in anhydrous DCM (10 mL per mmol of carboxylic acid) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated this compound derivative.[1][9]
Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method employs CDI as a less harsh activating agent for the carboxylic acid.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.05 eq) in portions at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the acyl-imidazole intermediate. Evolution of CO₂ gas will be observed.
-
In a separate flask, prepare a solution of this compound hydrochloride (1.1 eq) and TEA (1.2 eq) in anhydrous THF.
-
Add the this compound solution to the acyl-imidazole mixture and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[6][10]
Biological Evaluation Protocols
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Test in Mice
This test evaluates the ability of a compound to prevent seizure spread.[11]
Materials:
-
Male CF-1 mice (20-25 g)
-
Test compound solution/suspension
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Corneal electrodes
-
Electroshock apparatus (60 Hz alternating current)
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
0.9% Saline solution
Procedure:
-
Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, i.p.).
-
At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀ value using probit analysis.[5][11]
2. Rotarod Test for Neurotoxicity
This test assesses motor coordination and potential neurological deficits induced by the test compound.[12][13]
Materials:
-
Male CF-1 mice (20-25 g)
-
Test compound solution/suspension
-
Vehicle control
-
Rotarod apparatus
Procedure:
-
Train the mice on the rotarod (e.g., rotating at a constant speed of 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the test day to acclimate them to the apparatus.
-
On the test day, administer the test compound or vehicle control.
-
At the time of predicted peak effect, place the mouse on the rotating rod.
-
Start the timer and record the latency to fall off the rod. A cut-off time (e.g., 180 seconds) is typically used.
-
Repeat the test for each animal at least twice.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.
-
Determine the TD₅₀ value, the dose at which 50% of the animals fail the test.[12][14]
Anticancer Activity Assessment
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
Materials:
-
Cancer cell line of interest (e.g., HL-60, K562)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[15][16]
Signaling Pathways and Mechanisms of Action
Inhibition of Voltage-Gated Sodium Channels (Anticonvulsant Activity)
Several this compound derivatives exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.[17] By binding to the channel, the derivatives can stabilize the inactivated state, thereby reducing the number of channels available to open and dampening neuronal excitability. This mechanism is similar to that of some established antiepileptic drugs.[18][19]
Caption: Inhibition of neuronal hyperactivity by this compound derivatives via voltage-gated sodium channel modulation.
Inhibition of Bacterial Fatty Acid Synthesis (Antibacterial Activity)
A promising target for novel antibacterial agents is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway.[20] this compound derivatives can be designed to inhibit key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step of fatty acid biosynthesis.[6][7]
Caption: Inhibition of bacterial fatty acid synthesis by this compound derivatives targeting the FabH enzyme.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the development of novel amide derivatives from this compound, from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. scispace.com [scispace.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. biomed-easy.com [biomed-easy.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchhub.com [researchhub.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Sodium channel - Wikipedia [en.wikipedia.org]
- 18. Whole-cell patch-clamp recordings. [bio-protocol.org]
- 19. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for the Synthesis of Dipeptides using L-Alaninamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solution-phase synthesis of a dipeptide utilizing L-alaninamide as the C-terminal residue. Specifically, it details the coupling of N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) with this compound. The C-terminal primary amide of this compound remains stable under standard peptide coupling conditions, allowing for its direct use as a nucleophile without the need for a protecting group. This method offers a straightforward approach to producing dipeptides with a C-terminal amide, a common motif in biologically active peptides. This protocol outlines the necessary materials, a step-by-step experimental procedure, purification methods, and analytical techniques for the characterization of the final product.
Introduction
Dipeptides are the fundamental building blocks of proteins and often exhibit biological activity themselves. The synthesis of dipeptides is a critical process in drug discovery and development, enabling the creation of novel therapeutic agents, enzyme inhibitors, and research tools. A common structural feature in many bioactive peptides is a C-terminal amide, which can enhance metabolic stability and receptor binding affinity.
This protocol describes a robust and efficient method for the synthesis of a dipeptide with a C-terminal amide by coupling an N-protected amino acid with an amino acid amide. This compound serves as the amine (nucleophilic) component, reacting with the activated carboxyl group of an N-protected amino acid. The use of a standard coupling reagent like HBTU in the presence of a non-nucleophilic base facilitates the formation of the peptide bond.
Signaling Pathway and Logical Relationships
The synthesis of a dipeptide from a protected amino acid and an amino acid amide follows a logical sequence of chemical transformations. The overall process can be visualized as a workflow involving activation of the carboxylic acid, nucleophilic attack by the amine, and subsequent purification of the product.
Caption: Workflow for the synthesis of Boc-L-Ala-L-Alaninamide.
Experimental Protocols
Materials
-
N-Boc-L-alanine (Boc-L-Ala-OH)
-
This compound hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure for the Synthesis of Boc-L-Ala-L-Alaninamide
-
Preparation of this compound Free Base:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add 1 M sodium hydroxide solution dropwise with stirring until the pH of the solution is between 10 and 11.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a free base. Use immediately in the next step.
-
-
Peptide Coupling Reaction:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the solution and stir for 5 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the freshly prepared this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated N-Boc-L-alanine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), 1 M NaHCO₃ (2 x 20 mL), and saturated brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/diethyl ether or ethyl acetate/hexanes) to yield pure Boc-L-Ala-L-Alaninamide.
-
Characterization
The structure and purity of the synthesized dipeptide should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
-
NMR Spectroscopy:
-
¹H NMR (in CDCl₃) is expected to show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the two α-protons, the β-protons of the alanine residues, and the amide protons.[2]
-
¹³C NMR (in CDCl₃) will show signals for the carbonyl carbons of the amide and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, and the α and β carbons of the alanine residues.[3]
-
-
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized dipeptide.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to assess the purity of the final product.
-
Data Presentation
The following table summarizes the expected and typical quantitative data for the synthesis of dipeptides using a similar solution-phase coupling methodology. Actual results may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Expected/Typical Value | Reference |
| Reactant Molar Ratios | ||
| Boc-L-Ala-OH | 1.0 eq | General peptide coupling protocols |
| This compound | 1.0 eq | General peptide coupling protocols |
| HBTU | 1.05 eq | [4] |
| DIPEA | 2.5 eq | [5] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [4] |
| Temperature | 0 °C to Room Temp. | General peptide coupling protocols |
| Reaction Time | 4 - 6 hours | General peptide coupling protocols |
| Product Analysis | ||
| Yield | ||
| Crude Yield | > 85% | Based on similar solution-phase couplings |
| Purified Yield | 70 - 85% | [3] |
| Purity (by HPLC) | > 95% | [6] |
| Characterization Data | ||
| ¹H NMR (Boc group) | ~1.4 ppm (singlet, 9H) | [7] |
| Molecular Weight (ESI-MS) | Expected [M+H]⁺ | N/A |
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of dipeptides with a C-terminal amide using this compound as a key building block. The procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of a variety of dipeptides by substituting the N-protected amino acid. The straightforward nature of the reaction and purification makes this an accessible method for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. spectrabase.com [spectrabase.com]
Application Notes: Enzymatic Synthesis of Peptides Involving L-Alaninamide
Introduction
The chemoenzymatic synthesis of peptides represents a powerful convergence of chemical and biological methodologies, offering significant advantages over purely chemical approaches.[1][2] This method utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild and aqueous conditions, which minimizes the risk of racemization and eliminates the need for harsh reagents and complex side-chain protection strategies.[1] L-alaninamide is a valuable nucleophile in this context, enabling the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides that can enhance stability and bioactivity.
This document provides an overview and detailed protocols for the enzymatic synthesis of dipeptides using this compound as the nucleophilic component. The synthesis is approached via a kinetically controlled strategy, where an N-protected amino acid ester (acyl donor) reacts with the amino group of this compound.[1] In this process, the aminolysis reaction (peptide formation) successfully competes with hydrolysis (ester breakdown).[1] Key enzymes for this application include papain and thermolysin, whose substrate specificities and optimal reaction conditions are discussed.
Key Parameters and Data
Successful enzymatic peptide synthesis is dependent on several critical parameters, including the choice of enzyme, pH, temperature, and substrate concentrations. The deprotonated amino group of the nucleophile (this compound) is preferred for the initial attack on the acyl-enzyme intermediate, making a relatively high pH favorable for the reaction.[1]
Table 1: Generalized Reaction Conditions for Protease-Catalyzed Synthesis
| Parameter | Papain | Thermolysin | General Considerations |
| Optimal pH | 8.0 - 9.5[3] | 5.8 - 7.3[4] | pH affects the ionization state of the enzyme's active site and the nucleophile's amino group.[1][4] |
| Temperature | 35 - 50 °C[3] | 37 °C[5] | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. |
| Acyl Donor | N-protected amino acid methyl or ethyl esters (e.g., Z-Ala-OMe).[3] | N-protected amino acids (e.g., Z-Phe-OH).[5] | Activated esters are required for kinetically controlled synthesis with serine and cysteine proteases.[1] |
| Nucleophile | This compound | This compound | High concentration of the nucleophile favors aminolysis over hydrolysis. |
| Solvent System | Aqueous buffer with organic co-solvents (e.g., 40% methanol) to reduce water activity. | Aqueous buffer. | Co-solvents can improve substrate solubility and shift the equilibrium toward synthesis. |
| Enzyme Conc. | Variable, typically in the µM to mg/mL range.[5][6] | 10 µM.[5] | Must be optimized for each specific reaction. |
Table 2: Relative Substrate Specificity of Thermolysin at the P1 Position
This table illustrates the enzyme's preference for the amino acid residue of the acyl donor (the residue that will be at the P1 position relative to the newly formed peptide bond). While L-Alanine is not the most preferred substrate, it is readily accepted by the enzyme.
| P1 Amino Acid Residue | Relative Activity / Preference |
| L-Leucine | ++++ (Most Preferred) |
| L-Aspartic Acid | +++ |
| L-Arginine | +++ |
| L-Alanine | ++ (Accepted) [4] |
| L-Glycine | + |
| L-Valine | + (Least Preferred) |
Data synthesized from reported specificity studies.[4]
Visualized Workflows and Mechanisms
Understanding the underlying mechanism and experimental flow is crucial for optimizing and troubleshooting enzymatic peptide synthesis.
Caption: Kinetically controlled enzymatic peptide synthesis pathway.
Caption: A typical workflow for enzymatic peptide synthesis.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of a dipeptide amide using this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Papain-Catalyzed Synthesis of Z-Phe-Ala-NH₂
Principle: This protocol utilizes the cysteine protease papain to catalyze the coupling of N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) with this compound. The reaction is performed at an alkaline pH to favor the deprotonated state of the this compound nucleophile and includes an organic co-solvent to suppress the competing hydrolysis reaction.[3]
Materials & Equipment:
-
Papain (crude, from Carica papaya)
-
N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe)
-
This compound hydrochloride
-
Tris-HCl buffer
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Shaking incubator or magnetic stirrer with temperature control
-
pH meter
-
Reverse-phase HPLC system for monitoring and purification
-
Mass spectrometer for product verification
Procedure:
-
Nucleophile Preparation: Dissolve this compound hydrochloride in a minimal amount of 0.1 M Tris-HCl buffer (pH 9.0). Adjust the pH to 9.0 with 1 M NaOH to deprotonate the amine group.
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the final reaction mixture to the following concentrations:
-
Acyl Donor (Z-Phe-OMe): 50 mM
-
Nucleophile (this compound): 250 mM (5-fold excess)
-
Buffer: 0.1 M Tris-HCl, pH 9.0
-
Co-solvent: 40% (v/v) Methanol
-
-
Enzyme Addition & Incubation: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding papain to a final concentration of 50 µM.
-
Incubation: Incubate the mixture at 37°C with gentle agitation for 4-8 hours.
-
Reaction Monitoring: Periodically withdraw small aliquots (e.g., 20 µL) from the reaction. Quench the enzymatic activity immediately by adding an equal volume of 1% trifluoroacetic acid (TFA). Analyze the sample by RP-HPLC to monitor the consumption of Z-Phe-OMe and the formation of Z-Phe-Ala-NH₂.
-
Reaction Termination: Once the HPLC analysis shows that the product concentration has peaked and is beginning to decline (due to enzymatic hydrolysis of the product), terminate the entire reaction by acidifying to pH ~2-3 with 1 M HCl.
-
Purification: Filter the terminated reaction mixture to remove any precipitated enzyme. Purify the dipeptide product from the supernatant using preparative RP-HPLC.
-
Verification: Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: Thermolysin-Catalyzed Synthesis of Z-Asp-Ala-NH₂
Principle: This protocol employs thermolysin, a thermostable metalloproteinase, to catalyze the condensation between N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) and this compound.[5] This reaction proceeds under thermodynamic control, where the product precipitates from the aqueous solution, driving the equilibrium towards synthesis.
Materials & Equipment:
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)
-
This compound hydrochloride
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Shaking incubator or magnetic stirrer with temperature control
-
pH meter
-
Centrifuge
-
RP-HPLC system for analysis
Procedure:
-
Substrate Solution Preparation:
-
In a reaction vessel, suspend Z-Asp-OH (0.1 M) and this compound hydrochloride (0.1 M) in 0.1 M MES buffer.
-
Adjust the pH of the suspension to 7.0 using 1 M NaOH. This will bring the substrates into solution.
-
Add CaCl₂ to a final concentration of 10 mM to ensure thermolysin stability.
-
-
Enzyme Preparation: Prepare a stock solution of thermolysin (e.g., 1 mM) in the same MES buffer containing CaCl₂.
-
Reaction Initiation: Equilibrate the substrate solution to 37°C. Start the reaction by adding the thermolysin stock solution to a final enzyme concentration of 10 µM.[5]
-
Incubation: Incubate the mixture at 37°C with constant, gentle stirring. As the dipeptide product (Z-Asp-Ala-NH₂) forms, it will precipitate out of the solution as a white solid.
-
Reaction Monitoring & Termination: The reaction can be monitored by observing the formation of the precipitate. Allow the reaction to proceed for 5-24 hours.[5] The reaction effectively stops as the product becomes inaccessible to the enzyme.
-
Product Isolation:
-
Collect the precipitate by centrifugation (e.g., 5000 x g for 15 minutes).
-
Discard the supernatant.
-
Wash the pellet by re-suspending it in cold deionized water (pH adjusted to ~4.0 to minimize solubility) and centrifuging again. Repeat this wash step twice.
-
-
Analysis and Drying:
-
Analyze the purity of the washed product by dissolving a small amount in a suitable organic solvent (like DMSO or DMF) and analyzing by RP-HPLC.
-
Dry the final product under vacuum to yield Z-Asp-Ala-NH₂.
-
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
L-Alaninamide as a Versatile Precursor for Chiral Ligands in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-alaninamide as a starting material for the synthesis of valuable chiral ligands. The focus is on the preparation of C₂-symmetric bis(oxazoline) (BOX) and salen-type ligands, which are widely employed in asymmetric catalysis to produce enantiomerically enriched compounds, a critical aspect of modern drug development and fine chemical synthesis.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of single enantiomers of chiral molecules with high efficiency and selectivity. This compound, a readily available and cost-effective derivative of the natural amino acid L-alanine, serves as an excellent chiral precursor for the synthesis of a variety of privileged ligands. Its inherent chirality can be effectively transferred to the ligand framework, which in turn directs the stereochemical outcome of a catalytic reaction. This application note details the synthetic pathways from this compound to two prominent classes of chiral ligands: bis(oxazoline) (BOX) and salen-type ligands, and their application in asymmetric transformations.
Application Notes
The primary application of this compound in this context is its role as a precursor to L-alaninol, a chiral amino alcohol, through a straightforward reduction process. L-alaninol is a versatile building block for the synthesis of various chiral ligands.[1][2]
Bis(oxazoline) (BOX) Ligands: C₂-symmetric bis(oxazoline) ligands are a highly successful class of ligands in asymmetric catalysis, known for their modular nature which allows for fine-tuning of steric and electronic properties.[1] Ligands derived from L-alaninol can be used in a variety of metal-catalyzed reactions, including Diels-Alder reactions, aldol reactions, and cyclopropanations, often affording high yields and excellent enantioselectivities.[3]
Salen-Type Ligands: Chiral salen ligands are tetradentate ligands that form stable complexes with a wide range of metals.[4][5] These complexes are effective catalysts for various asymmetric reactions, including epoxidation, cyclopropanation, and kinetic resolution.[4][5][6] The stereochemical environment created by the chiral diamine backbone, which can be derived from this compound, is crucial for achieving high levels of asymmetric induction.
Data Presentation: Performance of Analogous Ligands in Asymmetric Catalysis
While specific data for ligands derived directly from this compound is not extensively reported, the following tables summarize the performance of structurally similar BOX and salen ligands derived from other chiral amino alcohols in various asymmetric catalytic reactions. This data serves as a strong indicator of the potential efficacy of this compound-derived ligands.
Table 1: Performance of Chiral Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| i-Pr-BOX | Cu(OTf)₂ | Friedel-Crafts Alkylation | Indole and nitrostyrene | up to 76 | up to 81 | [7] |
| t-Bu-BOX | Cu(OTf)₂ | Diels-Alder | Cyclopentadiene and N-acryloyloxazolidinone | 82-92 | 90-98 | [3] |
| Ph-BOX | Cu(I) | Cyclopropanation | Styrene and ethyl diazoacetate | up to 99 | up to 99 | [3] |
| sBOX(iPr) | Cu(OTf)₂ | Electrocatalytic Cyanofunctionalization | Vinylarenes | Good | 94 | [8] |
| TrHBOX | Ni(II) | C-H Amination | Aliphatic azide | 50-78 | up to 79 | [9][10] |
Table 2: Performance of Chiral Salen-Type Ligands in Asymmetric Catalysis
| Ligand Backbone | Metal | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-1,2-Diaminocyclohexane | Mn(III) | Epoxidation | cis-β-Methylstyrene | 92 | 93 | [4] |
| (R,R)-1,2-Diphenylethylenediamine | Co(III) | Hydrolytic Kinetic Resolution | Terminal epoxides | >99 | >99 | [4] |
| Chiral Diamine | Ti(IV) | Sulfide Oxidation | Thioanisole | 95 | 92 | [4] |
| Polymetallic Complex | Co(II)/Co(III) | Asymmetric Alkylation | Alanine methyl ester | - | up to 85 | [11] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of chiral ligands starting from this compound.
Protocol 1: Reduction of this compound to L-Alaninol
This procedure is adapted from the reduction of L-alanine.[12]
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The mixture is cooled to 10°C in an ice bath.
-
This compound (1.0 equivalent) is added in small portions over 30 minutes, controlling the rate of hydrogen evolution.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled to 10°C, and the reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-alaninol.
Protocol 2: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand from L-Alaninol
This protocol is a general procedure for the synthesis of BOX ligands.[13][14]
Materials:
-
L-alaninol (from Protocol 1)
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Step A: Formation of the Bis(oxazoline) Methylene Bridge. To a solution of L-alaninol (2.1 equivalents) in dichloromethane, add diethyl malonimidate dihydrochloride (1.0 equivalent). The mixture is heated to reflux for 18 hours. After cooling, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to give the crude bis(oxazoline) with a methylene bridge.
-
Step B: Alkylation of the Methylene Bridge. The crude product from Step A (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride (3.0 equivalents) is added portion-wise. After stirring for 5 minutes, 1,2-dibromoethane (1.5 equivalents) is added dropwise. The reaction is then warmed to 50°C for 2 hours. After cooling, the reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield the final C₂-symmetric BOX ligand.
Protocol 3: Synthesis of a Chiral Salen-Type Ligand from L-Alaninol
This protocol describes a general synthesis of a salen-type ligand. The initial step to form the diamine from L-alaninol is a key transformation that may require specific literature procedures depending on the desired linker. A plausible route involves the conversion of the alcohol to a leaving group followed by substitution with an amine. The following is a general condensation to form the salen ligand from a chiral diamine.[6]
Materials:
-
Chiral diamine (derived from L-alaninol)
-
Substituted salicylaldehyde (2.0 equivalents)
-
Ethanol
Procedure:
-
To a solution of the chiral diamine (1.0 equivalent) in absolute ethanol, add the substituted salicylaldehyde (2.0 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chiral salen-type ligand.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow from this compound to chiral ligands and their application in catalysis.
Mechanism of Stereochemical Induction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Monitoring L-Alaninamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alaninamide is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this compound is essential for process optimization, yield determination, and quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for the quantitative monitoring of this compound and related compounds in a reaction mixture. This application note provides detailed protocols for the analysis of this compound reactions using two primary HPLC-based methods: pre-column derivatization with UV or fluorescence detection and direct analysis using a chiral stationary phase.
Principle of Analysis
The choice of analytical method depends on the specific requirements of the reaction being monitored, including the presence of interfering substances and the need for enantiomeric purity assessment.
-
Pre-column Derivatization: this compound, lacking a strong chromophore, requires derivatization to be detected by UV-Vis or fluorescence detectors. This method involves reacting the analyte with a labeling agent to form a derivative that is easily detectable. This approach is highly sensitive and suitable for quantifying low concentrations of this compound. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) for chiral analysis.[1][2][3]
-
Direct Chiral HPLC: For reactions where the enantiomeric purity of this compound is critical, direct analysis on a chiral stationary phase (CSP) is the preferred method.[4][5] This technique separates enantiomers without the need for derivatization, simplifying sample preparation.[4] Crown-ether based chiral columns are particularly effective for the separation of D- and L-amino acid enantiomers.[5]
Experimental Protocols
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method is suitable for the quantitative analysis of this compound in reaction mixtures.
3.1.1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Sodium borate buffer (0.4 M, pH 9.5)
-
Reaction quench solution (e.g., 1 M HCl)
-
Syringe filters (0.45 µm)
3.1.2. Instrumentation and HPLC Conditions
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
-
Gradient Elution:
Time (min) % B 0 0 1.9 0 18.1 57 18.6 100 22.3 100 23.2 0 | 28.0 | 0 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm
3.1.3. Sample Preparation and Derivatization
-
Reaction Quenching: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a known volume of quench solution.
-
Dilution: Dilute the quenched sample with mobile phase A to a concentration within the calibration range.
-
Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for one week when stored in the dark at room temperature.
-
In an autosampler vial, mix 10 µL of the diluted sample with 40 µL of the OPA derivatizing reagent.
-
Allow the reaction to proceed for 1 minute at room temperature before injection.
-
3.1.4. Data Analysis
Construct a calibration curve by derivatizing and injecting known concentrations of the this compound standard. Quantify the amount of this compound in the reaction samples by comparing their peak areas to the calibration curve.
Method 2: Chiral Separation using a Crown Ether-Based Column
This method is designed for the determination of the enantiomeric purity of this compound.
3.2.1. Materials and Reagents
-
This compound and D-alaninamide standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (70%)
-
Syringe filters (0.45 µm)
3.2.2. Instrumentation and HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ChiroSil® SCA(-) chiral column (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether based CSP.[5]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
3.2.3. Sample Preparation
-
Reaction Quenching: Quench the reaction as described in section 3.1.3.
-
Dilution: Dilute the quenched sample with the mobile phase to an appropriate concentration.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
3.2.4. Data Analysis
Inject standards of this compound and D-alaninamide to determine their retention times. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in tables for clear comparison and tracking of reaction progress.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: OPA Derivatization | Method 2: Chiral Separation |
| Column | Reversed-phase C18 | Chiral Crown Ether |
| Mobile Phase | Gradient | Isocratic |
| Detector | Fluorescence | UV |
| Derivatization | Required (OPA) | Not Required |
| Primary Use | Quantification | Enantiomeric Purity |
Table 2: Example Data for Monitoring an this compound Reaction
| Time Point (hours) | This compound Conc. (mM) | Enantiomeric Excess (%) |
| 0 | 100.0 | 99.8 |
| 1 | 75.2 | 99.5 |
| 2 | 51.5 | 99.2 |
| 4 | 24.8 | 98.9 |
| 8 | 5.3 | 98.5 |
Visualizations
Caption: HPLC analysis workflow for monitoring this compound reactions.
Caption: OPA derivatization pathway for this compound.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
troubleshooting low yield in L-alaninamide coupling reactions
This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in L-alaninamide coupling reactions.
Troubleshooting Guide
This section addresses specific issues encountered during this compound coupling reactions in a question-and-answer format.
Q1: My this compound coupling reaction has a very low yield. What are the most common initial troubleshooting steps?
Low yields in amide coupling reactions can stem from several factors.[1] A systematic approach to troubleshooting is crucial. The primary areas to investigate are the reagents' quality, the reaction conditions, and potential side reactions.[2]
Initial Diagnostic Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Q2: How do I choose the right coupling reagent and what are the common issues associated with them?
The choice of coupling reagent is critical for high yields and minimizing side reactions. Carbodiimides like DCC and EDC are common, but often require additives to improve efficiency and reduce side reactions like racemization.[1][3]
Common Coupling Reagents and Potential Issues:
| Coupling Reagent | Additive(s) | Common Solvents | Potential Issues & Mitigations |
| EDC (or DIC) | HOBt, HOAt, OxymaPure | DMF, DCM, NMP | Racemization: Additives like HOBt or HOAt are essential to suppress racemization by forming less reactive esters.[3][4] N-acylurea formation: This stable byproduct can reduce yield. Using an additive (HOBt) and ensuring the amine is present can minimize this.[5] |
| HATU, HBTU | None (contains HOAt/HOBt moiety) | DMF, NMP[6] | Guanidinylation: Uronium/aminium reagents can react with the free amine of the peptide, terminating the chain.[6][7] This is avoided by pre-activating the carboxylic acid before adding the amine.[7] |
| PyBOP | None (contains HOBt moiety) | DMF, DCM | Byproduct Toxicity: Forms carcinogenic HMPA as a byproduct. PyBOP was developed as a less toxic alternative. |
| T3P | Pyridine, DIPEA | EtOAc, DCM | Effectiveness: Generally effective, especially for difficult couplings, and byproducts are water-soluble, simplifying workup.[8] |
Q3: My starting materials are not fully soluble in the reaction solvent. Could this be the cause of low yield?
Yes, poor solubility of reactants is a common reason for low conversion rates.[1] The success of peptide synthesis is often dependent on the solvation of the reactants.[9]
-
Solvent Choice : N,N-Dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are excellent solvents for peptide synthesis due to their ability to solvate growing peptide chains.[9] Dichloromethane (DCM) is also frequently used.
-
Greener Alternatives : Studies have shown that solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) can be effective replacements for DCM and DMF in certain amide couplings.[10]
-
Heterogeneity : If the reaction mixture becomes heterogeneous over time, it may indicate that the product or intermediates are precipitating out of solution, which can stall the reaction.[10] Consider switching to a more polar solvent system like NMP or a mixture of solvents to improve solubility.[9]
Q4: I suspect side reactions are occurring. What are the most common ones and how can I prevent them?
Side reactions can significantly lower the yield of the desired product.[2] Key side reactions include racemization, over-activation, and diketopiperazine formation.
-
Racemization : This is the loss of stereochemical purity, which is a major concern when coupling chiral amino acids.[4] It can be minimized by:
-
N-Acylurea Formation : This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges instead of reacting with the amine.[2] This side reaction is common with carbodiimides and can be suppressed by adding HOBt.[5]
-
Diketopiperazine Formation : This side reaction is particularly prevalent at the dipeptide stage, leading to cleavage of the product from the resin in solid-phase synthesis.[7] Using 2-chlorotrityl chloride resin can help inhibit this due to its steric bulk.[7]
Q5: How critical are stoichiometry and the order of reagent addition?
Both stoichiometry and the order of addition can significantly impact yield and purity.
-
Stoichiometry : Using a slight excess (1.1-1.5 equivalents) of the coupling agent and the carboxylic acid relative to the amine is a common strategy to drive the reaction to completion.[3] However, a large excess of reagents should be avoided to simplify purification.[11] For uronium reagents like HATU, using them in equimolar amounts to the carboxylic acid is recommended to prevent side reactions with the free amine.[1]
-
Order of Addition : For many coupling reactions, pre-activating the carboxylic acid with the coupling agent and additive for a few minutes before adding the amine can improve yields.[12] This allows for the formation of the active ester intermediate and can minimize side reactions like the guanidinylation of the amine by uronium reagents.[7][12]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for an this compound coupling reaction?
Most amide coupling reactions are performed at room temperature.[13] Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice, especially when using carbodiimides, to minimize side reactions like racemization.[4][14] Elevated temperatures can increase reaction rates but may also promote side reactions and reagent decomposition.[15]
Q: How long should I run my coupling reaction?
Reaction times can vary from 1 to 48 hours.[10][16] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] Extending the reaction time can sometimes improve the yield if the reaction is slow, but it can also lead to the formation of more byproducts.[10]
Q: My reaction seems complete by TLC/LC-MS, but my isolated yield is still low. What could be the problem?
If the reaction has gone to completion, the issue likely lies in the workup and purification steps.[17]
-
Aqueous Workup : The urea byproduct from EDC is water-soluble and can be removed with aqueous washes. However, if your product has some water solubility, it can be lost during extractions. Adjusting the pH of the aqueous layer can help suppress the solubility of your product.
-
Purification : Product can be lost during column chromatography. Ensure the chosen solvent system provides good separation between your product and impurities. Sometimes, byproducts from the coupling reagents (like HOBt) can co-elute with the product, making purification difficult.[18]
Q: What is the general mechanism for an EDC/HOBt mediated coupling?
The reaction proceeds in several steps:
-
The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.[19]
-
HOBt, acting as a nucleophilic catalyst, attacks this intermediate to form an HOBt-ester. This active ester is more stable and less prone to racemization than the O-acylisourea.[5]
-
The amine (this compound) then attacks the active ester, forming the desired amide bond and regenerating HOBt.[5]
Caption: General mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using EDC/HOBt
This protocol provides a general methodology for the coupling of a carboxylic acid with this compound in solution.
-
Preparation :
-
Dry all glassware thoroughly in an oven and cool under a stream of nitrogen.[13]
-
To a round-bottomed flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in an anhydrous solvent such as DCM or DMF (using approximately 10 mL per gram of the limiting reagent).[14]
-
-
Activation :
-
Coupling :
-
In a separate flask, dissolve this compound (or its hydrochloride salt) (1.0 eq) in a minimum amount of DMF.
-
If using the hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.2 eq).
-
Slowly add the this compound solution to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[18]
-
-
Monitoring :
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
-
-
Workup and Purification :
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials, EDC-urea, and HOBt.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
-
References
- 1. hepatochem.com [hepatochem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. Peptide Synthesis - Wordpress [reagents.acsgcipr.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Chiral Integrity of L-Alaninamide in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of L-alaninamide during peptide synthesis. Maintaining the stereochemical purity of this compound is critical for the desired efficacy and safety of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
Racemization is the process by which a pure enantiomer, such as this compound, converts into a mixture of both its L- and D-isomers. In peptide synthesis, this leads to the incorporation of D-alaninamide into the peptide sequence, resulting in diastereomeric impurities.[1] These impurities can be difficult to separate from the target peptide and may significantly alter its biological activity, safety profile, and therapeutic efficacy.
Q2: What is the primary cause of this compound racemization during peptide synthesis?
The most common mechanism for racemization during the coupling step is the formation of a planar oxazolone (or azlactone) intermediate.[2] This occurs when the carboxylic acid of the N-protected amino acid to be coupled is activated. The planarity of the oxazolone intermediate allows for the loss of stereochemical information at the α-carbon. A secondary mechanism involves the direct abstraction of the α-proton by a base, leading to a planar enolate intermediate, which also results in racemization.
Q3: Which factors have the most significant impact on the racemization of this compound?
Several factors can influence the extent of racemization, including:
-
Coupling Reagents: Certain coupling reagents, especially when used without additives, are more prone to causing racemization.[2][3]
-
Base: The strength, concentration, and steric hindrance of the base used can promote racemization.[3] Strong, non-hindered bases are more likely to cause issues.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[4]
-
Solvent: The polarity of the solvent can play a role; less polar solvents may reduce racemization.[2][4]
-
Pre-activation Time: Prolonged pre-activation of the amino acid with the coupling reagent and base before addition to the peptide-resin can lead to increased racemization.[4]
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may indicate racemization of this compound.
Issue: My final peptide product shows a significant peak corresponding to the D-alaninamide diastereomer during chiral HPLC analysis.
This is a clear indication that racemization has occurred during the synthesis. Follow these steps to troubleshoot and optimize your protocol:
Step 1: Evaluate Your Coupling Reagents and Additives
Carbodiimide reagents like DIC and DCC can cause significant racemization when used alone.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[2] The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® or 1-hydroxybenzotriazole (HOBt) is highly recommended for minimizing racemization.[3]
-
Optimization: For particularly sensitive couplings, consider using phosphonium or aminium/uronium reagents like HBTU or HATU, but be aware that these can also cause racemization, especially with pre-activation.[3]
Step 2: Assess the Base Used in the Coupling Step
Tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used but can promote racemization due to their high basicity.
-
Solution: Replace strong bases with weaker or more sterically hindered alternatives.
Step 3: Control the Reaction Temperature
Elevated temperatures increase the rate of both the coupling reaction and the undesirable racemization.
-
Solution: Perform the coupling reaction at a lower temperature. If the reaction kinetics are favorable, conduct the coupling at 0 °C or room temperature.[4] For microwave-assisted peptide synthesis, reducing the coupling temperature (e.g., from 80°C to 50°C) can limit racemization.[3]
Step 4: Re-evaluate the Pre-activation Time
Allowing the amino acid to pre-activate with an onium salt reagent and base for an extended period before adding it to the resin can lead to significant racemization.
-
Solution: If using an onium salt, add the reagents to the resin without a pre-activation step or keep the pre-activation time to an absolute minimum.[4]
Quantitative Data Summary
| Coupling Reagent/Method | Additive | Base | % D-Isomer Formation (Representative) | Key Considerations |
| DIC | None | DIEA | High | Not recommended without an additive. |
| DIC | HOBt | DIEA | Moderate | A standard method to suppress racemization. |
| DIC | OxymaPure | NMM | Low | Generally considered a very low racemization protocol.[3][5] |
| HBTU (with pre-activation) | - | DIEA | Moderate to High | Pre-activation significantly increases racemization risk. |
| HATU | - | NMM | Low | A powerful coupling reagent with lower racemization potential than HBTU.[3][5] |
| PyBOP | - | DIEA | Low | A good alternative to aminium/uronium reagents.[3] |
Note: The percentages presented are illustrative and based on studies of sensitive amino acids.[3][5] Actual values for this compound will vary with specific experimental conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/OxymaPure
This protocol is recommended for coupling amino acids, including this compound, where minimizing racemization is critical.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a second 15-minute treatment to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-L-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the resin and agitate for 1 minute.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
Protocol 2: Quantification of this compound Racemization by Chiral HPLC
This protocol outlines the procedure to determine the enantiomeric purity of the amino acids in a synthesized peptide after hydrolysis and derivatization.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (approximately 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.[6]
-
Incubate the mixture at 40 °C for 1 hour.[6]
-
Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.[6]
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase.
-
Inject an appropriate volume onto a C18 reverse-phase column.
-
The L-L diastereomers will elute earlier than the L-D diastereomers, allowing for quantification.
-
Compare the peak areas of the L-Ala and D-Ala derivatives to calculate the percentage of racemization.
-
Visual Guides
The following diagrams illustrate key concepts and workflows for preventing and analyzing racemization.
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: L-Alaninamide Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side products encountered during L-alaninamide peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound peptide coupling reactions?
A1: The most prevalent side products are:
-
Epimerization/Racemization: The conversion of this compound to its D-enantiomer, leading to diastereomeric peptide impurities. This is a significant concern as it can be difficult to separate the desired peptide from these impurities.[1][2][3]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of a dipeptide, particularly when proline or another secondary amino acid is in the penultimate position, which results in the cleavage of the first two amino acids from the resin.[4][5] This is a common issue in Fmoc-based solid-phase peptide synthesis (SPPS).[4]
-
Guanidinylation: The reaction of the N-terminal amine with uronium/aminium-based coupling reagents (e.g., HATU, HBTU) to form a guanidinium group, which terminates peptide chain elongation.[5][6]
Q2: Which factors influence the rate of epimerization during this compound coupling?
A2: Several factors can significantly impact the extent of epimerization:
-
Coupling Reagents: Onium salt-based reagents like HBTU and HATU can increase the risk of racemization, especially under basic conditions. Carbodiimide-based reagents (e.g., DIC) used with an additive are generally preferred to minimize this side reaction.[1]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are crucial for suppressing epimerization by forming active esters that are less prone to racemization.[1]
-
Base: The type and amount of base are critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but excess should be avoided.[1]
-
Temperature: Elevated temperatures can increase the rate of epimerization.[1]
-
Solvent: The choice of solvent can influence the reaction environment and the rate of side reactions.
Q3: How can I detect and quantify epimerization of this compound in my peptide?
A3: A reliable method is to use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with Marfey's reagent. The resulting diastereomers can be separated and quantified by reverse-phase HPLC.[7] This assay is sensitive to about 0.1% of the racemate.[7]
Q4: What are the best strategies to minimize diketopiperazine (DKP) formation?
A4: To minimize DKP formation, consider the following strategies:
-
Choice of N-Protecting Group: If synthesizing a dipeptide, coupling a pre-formed dipeptide can bypass the susceptible dipeptidyl-resin stage.
-
Fmoc-Deprotection Conditions: Use a milder base or a shorter deprotection time. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[8][9]
-
Resin Choice: For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can be beneficial.
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide unit and then couple it to the resin.
Q5: When should I be concerned about guanidinylation?
A5: Guanidinylation is a concern when using uronium/aminium-based coupling reagents like HATU and HBTU.[5][6] This side reaction is more likely to occur if an excess of the coupling reagent is used. To avoid this, it is recommended to use an equimolar amount of the coupling reagent relative to the carboxylic acid.[6]
Troubleshooting Guides
Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS
Possible Cause: Epimerization of the this compound residue during coupling.
Troubleshooting Workflow:
References
- 1. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Alaninamide Coupling in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal L-alaninamide.
Troubleshooting Guide: Coupling this compound
Direct coupling of this compound to a resin or a peptide chain is a non-standard approach in SPPS. The standard and recommended method for synthesizing a peptide with a C-terminal alaninamide is to assemble the peptide on an amide-generating resin, such as a Rink Amide resin, with Fmoc-L-alanine as the first amino acid. Upon cleavage, the C-terminus will be an amide.
However, if you are attempting the direct coupling of this compound, you may encounter several challenges. This guide addresses those potential issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Efficiency | - Reduced Nucleophilicity: The primary amine of this compound may be less reactive than the N-terminal amine of a growing peptide chain due to electronic effects from the C-terminal amide. - Poor Solubility: this compound may have limited solubility in standard SPPS solvents like DMF. - Steric Hindrance: The growing peptide chain on the resin can sterically hinder the approach of this compound. - Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid of the resin-bound peptide for reaction with the less nucleophilic this compound. | - Increase Equivalents: Use a higher excess of this compound (e.g., 5-10 equivalents) and coupling reagents. - Change Solvent: Try more polar solvents or solvent mixtures like NMP or DMSO/DMF to improve solubility. - Extended Coupling Time: Increase the reaction time to 4-24 hours. - Use a More Potent Coupling Reagent: Switch to a high-efficiency reagent such as HATU, HCTU, or COMU.[1] - Double Coupling: Perform the coupling step twice with fresh reagents.[2] |
| Side Reactions (e.g., Dehydration of C-terminal Amide) | - Aggressive Activation: Highly reactive coupling reagents, especially carbodiimides, can potentially lead to side reactions with the C-terminal amide of this compound. | - Use Onium Salt Reagents: Prefer aminium/uronium or phosphonium salt reagents (e.g., HBTU, HATU, PyBOP) over carbodiimides (e.g., DIC) for the final coupling step. - Control Temperature: Avoid elevated temperatures which can promote side reactions. |
| Racemization of this compound | - Base-Mediated Racemization: The use of strong, sterically hindered bases like DIPEA can promote racemization of the activated amino acid.[3] - Prolonged Activation: Long pre-activation times can increase the risk of racemization. | - Use a Weaker Base: Substitute DIPEA with a less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] - In Situ Activation: Add the coupling reagent directly to the mixture of the peptide-resin and this compound without a pre-activation step. - Add Oxyma Pure® or HOBt: These additives are known to suppress racemization.[4] |
| Difficulty in Monitoring the Reaction | - Kaiser Test Inconclusive: The Kaiser (ninhydrin) test detects primary amines. If coupling is incomplete, it will be positive. However, a negative result does not always guarantee 100% completion, especially with sterically hindered couplings. | - Alternative Tests: Use a chloranil or isatin test for secondary amines if applicable, although less relevant for this specific coupling. - Cleavage and Analysis: Cleave a small amount of the resin and analyze the product by HPLC and Mass Spectrometry to confirm the presence of the desired product and assess purity. |
Comparison of Common Coupling Reagents
For a challenging coupling such as the addition of this compound, the choice of coupling reagent is critical. The following table summarizes the characteristics of commonly used reagents.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium | Very High | Low with HOAt | High efficiency, rapid coupling, good for hindered amino acids.[1][5] | Higher cost, potential for guanidinylation side reaction. |
| HCTU | Aminium/Uronium | High | Low | More reactive than HBTU, cost-effective.[1] | Based on potentially explosive HOBt. |
| HBTU | Aminium/Uronium | Medium-High | Low | Widely used, reliable, cost-effective.[1] | Less effective than HATU for very difficult couplings. |
| COMU | Aminium/Uronium | Very High | Very Low | High reactivity, based on non-explosive OxymaPure, safer.[1][3] | Higher cost. |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Very Low | Low cost, high purity, suppresses racemization effectively.[4] | Slower reaction times compared to onium salts. |
| DIC/HOBt | Carbodiimide/Additive | Medium | Low | Cost-effective, widely used. | HOBt is potentially explosive. |
| PyBOP | Phosphonium | High | Low | Good for hindered couplings, byproducts are less hazardous than BOP. | Higher cost. |
Frequently Asked Questions (FAQs)
Q1: What is the standard method for preparing a peptide with a C-terminal this compound?
The most reliable and standard method is to use a resin that generates a C-terminal amide upon cleavage. The Rink Amide resin is a popular choice for Fmoc-based SPPS. You would start your synthesis by coupling Fmoc-L-alanine-OH to the deprotected Rink Amide resin. Subsequent amino acids are then added sequentially. The final cleavage with a strong acid cocktail (e.g., TFA/TIS/H₂O) will yield the desired peptide with this compound at the C-terminus.
Q2: Why is direct coupling of this compound not recommended?
Directly coupling this compound can be problematic due to several factors. The nucleophilicity of the amine in this compound might be lower than that of a peptide-resin's N-terminal amine, leading to sluggish and incomplete reactions. Additionally, this compound may have poor solubility in common SPPS solvents. Finally, the C-terminal amide of this compound could potentially undergo side reactions under certain activation conditions.
Q3: If I must attempt direct coupling, which coupling reagent is best?
For a difficult coupling, a high-reactivity reagent with low racemization potential is recommended. COMU or HATU would be excellent choices due to their high efficiency.[1][3][5] Using them with a base like NMM instead of DIPEA and an additive like OxymaPure® can further minimize the risk of racemization.
Q4: How can I confirm that the this compound has coupled successfully?
The most definitive way is to cleave a small sample of the peptide from the resin and analyze it using mass spectrometry (MS) and HPLC. The mass spectrum will confirm the addition of the alaninamide residue, and the HPLC chromatogram will indicate the purity of the crude product. While the Kaiser test can indicate the presence of unreacted primary amines, it should be used as a qualitative check during the synthesis.
Q5: Can I use microwave energy to improve the coupling efficiency of this compound?
Microwave-assisted SPPS can enhance coupling efficiency for difficult sequences. However, it can also increase the risk of racemization, especially with base-mediated activation. If you use microwave heating, it is crucial to employ a coupling reagent combination known for low racemization, such as DIC/OxymaPure®, and to carefully control the temperature.[6]
Experimental Protocols
Protocol 1: Standard SPPS of a Peptide with C-Terminal Alaninamide using Rink Amide Resin
This protocol outlines the standard and recommended method.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Amino Acid Coupling (Fmoc-L-Alanine-OH):
-
In a separate vessel, dissolve Fmoc-L-alanine-OH (3 eq.), a coupling reagent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless/yellow).
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Perform the deprotection step one last time to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Standard workflow for SPPS to obtain a peptide with a C-terminal amide.
Caption: Troubleshooting logic for the direct coupling of this compound in SPPS.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. mesalabs.com [mesalabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diketopiperazine Formation with L-Alaninamide
Welcome to the technical support center for managing diketopiperazine (DKP) formation when working with L-alaninamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when using this compound?
A1: Diketopiperazine formation is an intramolecular cyclization reaction that can occur with dipeptides or peptide analogues, such as this compound. In the case of this compound, the free N-terminal amine can attack the C-terminal amide, leading to the formation of a stable six-membered ring structure known as cyclo(Ala-Ala) or 2,5-dimethyl-3,6-diketopiperazine. This is a significant concern as it represents a degradation pathway for this compound, leading to a loss of the desired product and the introduction of an impurity that needs to be monitored and controlled. This side reaction is particularly relevant during synthesis, purification, and storage.
Q2: What are the primary factors that influence the rate of DKP formation from this compound?
A2: Several factors can significantly impact the rate of DKP formation from this compound:
-
pH: The pH of the solution is a critical factor. The cyclization reaction is generally base-catalyzed, as the unprotonated N-terminal amino group is more nucleophilic. Studies on similar dipeptides show that the rate of DKP formation increases significantly in neutral to basic conditions (pH > 6).[1][2] The reaction is generally slower in acidic conditions (pH < 4) where the N-terminal amine is protonated.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including DKP formation. Therefore, storing this compound solutions at lower temperatures is a key strategy to minimize degradation.
-
Solvent: The choice of solvent can influence the rate of DKP formation. In solid-phase peptide synthesis, solvents like DMF and NMP are commonly used, and the rate of DKP formation can vary between them. For this compound in solution, aqueous environments are common, and the reaction kinetics will be influenced by the properties of the aqueous buffer.
-
Peptide Sequence: When this compound is part of a larger peptide at the N-terminus, the subsequent amino acid can influence the rate of DKP formation. For instance, sequences like Ala-Pro are particularly prone to this cyclization.[3]
Q3: How can I detect and quantify the formation of cyclo(Ala-Ala) from this compound?
A3: The most common and effective methods for detecting and quantifying both this compound and its DKP byproduct, cyclo(Ala-Ala), are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A reverse-phase HPLC method can be developed to separate this compound from the more non-polar cyclo(Ala-Ala). Quantification can be achieved by integrating the peak areas and comparing them to a standard curve of known concentrations.
-
Mass Spectrometry (MS): MS can be used to confirm the identity of the peaks observed in the HPLC chromatogram by determining their mass-to-charge ratio. This is a powerful tool for unambiguous identification of the parent compound and its degradation products.
Q4: What are the general strategies to minimize DKP formation when working with this compound?
A4: To minimize the formation of cyclo(Ala-Ala), consider the following strategies:
-
pH Control: Maintain the pH of this compound solutions in the acidic range (ideally pH < 4) whenever possible, especially during storage or prolonged experimental steps.
-
Temperature Control: Store this compound solutions at reduced temperatures (e.g., 2-8°C or frozen for long-term storage) to decrease the rate of cyclization.
-
Minimize Time in Solution: Use this compound solutions as fresh as possible and minimize the time they are kept at room temperature or in basic conditions.
-
Protecting Groups: If this compound is to be used in a subsequent reaction where it is not the final product, consider using an N-terminal protecting group (e.g., Boc or Fmoc) to prevent the free amine from initiating the cyclization. This protecting group can be removed in a later step under conditions that are not favorable for DKP formation.
-
Immediate Acylation: In peptide synthesis, if the N-terminal amine of an alanine residue is deprotected, the subsequent coupling reaction should be performed immediately to acylate the free amine before it can cyclize.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant loss of this compound in solution over time, with the appearance of an unexpected peak in HPLC. | High pH of the solution, elevated storage temperature, or prolonged storage time. | 1. Verify the identity of the new peak as cyclo(Ala-Ala) using Mass Spectrometry. 2. Check the pH of the this compound solution and adjust to a more acidic pH (e.g., pH 3-4) for storage. 3. Store the solution at a lower temperature (2-8°C for short-term, -20°C or below for long-term). 4. Prepare fresh solutions of this compound immediately before use. |
| Low yield in a reaction where this compound is a starting material. | DKP formation is consuming the this compound before it can react as intended. | 1. Analyze the starting material solution by HPLC to quantify the amount of cyclo(Ala-Ala) present. 2. If the reaction is performed in basic conditions, consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low. 3. If possible, perform the reaction at a lower temperature. 4. Consider using a protected form of this compound (e.g., Boc-L-alaninamide) and deprotecting it in a subsequent step. |
| Inconsistent results in bioassays using this compound. | The concentration of active this compound may be decreasing over time due to DKP formation, leading to variability in biological response. | 1. Routinely check the purity of the this compound stock solution by HPLC before each experiment. 2. Prepare fresh dilutions of this compound from a solid stock for each experiment. 3. Ensure that the buffer used for the bioassay does not promote rapid DKP formation (i.e., avoid highly basic buffers if possible). |
Data Presentation
Table 1: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Effect on DKP Formation Rate | Recommended Control Strategy |
| pH | Increases significantly in neutral to basic conditions (pH > 6).[1][2] | Maintain solutions at an acidic pH (< 4) for storage and handling. |
| Temperature | Increases with higher temperatures. | Store solutions at low temperatures (2-8°C or frozen). |
| Time | Increases with prolonged time in solution. | Prepare solutions fresh and use them promptly. |
| N-terminal Protection | A free N-terminal amine is required for cyclization. | Use N-terminally protected this compound for multi-step syntheses. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound and Cyclo(Ala-Ala)
This protocol provides a general method for the separation and relative quantification of this compound and its diketopiperazine, cyclo(Ala-Ala). The exact conditions may need to be optimized for your specific instrument and sample matrix.
1. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Cyclo(Ala-Ala) standard (if available for peak identification)
-
Sample of this compound solution to be analyzed
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B (linear gradient)
-
15-17 min: 50% to 95% B (linear gradient)
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B (linear gradient)
-
20-25 min: 5% B (re-equilibration)
-
3. Procedure:
-
Prepare a standard solution of this compound in Mobile Phase A.
-
If available, prepare a standard solution of cyclo(Ala-Ala) to determine its retention time.
-
Dilute the experimental sample in Mobile Phase A to an appropriate concentration.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks for this compound and cyclo(Ala-Ala) based on their retention times. Typically, the more polar this compound will elute earlier than the less polar cyclo(Ala-Ala).
-
Quantify the relative amounts of each component by integrating the peak areas. For absolute quantification, a calibration curve with standards of known concentrations should be prepared.
Protocol 2: Minimizing DKP Formation During Handling of this compound Solutions
This protocol outlines best practices for handling this compound to minimize the formation of cyclo(Ala-Ala).
1. Materials:
-
Solid this compound hydrochloride
-
Acidic buffer (e.g., 0.1 M citrate buffer, pH 3.5) or acidified water (e.g., water with 0.1% TFA)
-
Calibrated pH meter
2. Procedure for Solution Preparation and Storage:
-
For maximum stability, dissolve solid this compound hydrochloride in an acidic buffer or acidified water to the desired concentration.
-
Verify the pH of the final solution is in the acidic range (pH 3-4).
-
For short-term storage (up to a few days), store the solution at 2-8°C in a tightly sealed container.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
3. Procedure for Use in Experiments:
-
If the experiment requires a neutral or basic pH, add the acidic this compound stock solution to the reaction or assay buffer immediately before starting the experiment.
-
Minimize the time the this compound is in a high pH environment.
-
If the experiment is conducted at elevated temperatures, be aware that the rate of DKP formation will be accelerated. It is advisable to run a control sample under the same conditions to quantify the extent of degradation over the experimental timeframe.
Visualizations
Caption: Pathway of diketopiperazine formation from this compound.
Caption: Workflow for managing DKP formation with this compound.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the rates of deamidation, diketopiperazine formation and oxidation in recombinant human vascular endothelial growth factor and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity with L-Alaninamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing L-alaninamide as a chiral auxiliary or catalyst to improve the stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective reactions?
A1: this compound is primarily used as a chiral organocatalyst or chiral ligand in various asymmetric syntheses. Its bifunctional nature, containing both a basic amino group and an acidic amide proton, allows it to activate substrates and control the stereochemical outcome of reactions such as aldol additions and Michael reactions.
Q2: Why am I observing low diastereoselectivity or enantioselectivity in my this compound-catalyzed reaction?
A2: Low stereoselectivity can stem from several factors. Common causes include impurities in reagents or solvents, suboptimal reaction temperature, incorrect solvent choice, or catalyst degradation. The presence of water can also be detrimental to many of these reactions.
Q3: Can the choice of solvent significantly impact the stereoselectivity?
A3: Yes, the solvent plays a crucial role in the stereochemical outcome of this compound catalyzed reactions. The polarity and coordinating ability of the solvent can influence the transition state assembly, thereby affecting the facial selectivity of the reaction. For instance, in proline-type organocatalysis, a field related to this compound catalysis, solvent choice is critical for achieving high enantioselectivity.
Q4: What is the effect of temperature on the stereoselectivity of reactions involving this compound?
A4: Generally, lower reaction temperatures lead to higher stereoselectivity. This is because the transition states leading to different stereoisomers are closer in energy, and lower temperatures provide a greater energy difference for the favored transition state to be populated. It is often recommended to conduct these reactions at 0 °C or below.
Troubleshooting Guide
Issue 1: Poor Diastereomeric Excess (d.e.) in Aldol Addition Reactions
-
Possible Cause 1: Suboptimal Solvent. The polarity and coordinating ability of the solvent can significantly affect the transition state.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile). A non-polar solvent like toluene is often a good starting point.
-
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures can lead to a decrease in selectivity.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). A temperature screening is highly recommended.
-
-
Possible Cause 3: Presence of Water. Trace amounts of water can interfere with the catalyst and substrates.
-
Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Low Enantiomeric Excess (e.e.) in Michael Addition Reactions
-
Possible Cause 1: Catalyst Loading is Not Optimal. The amount of this compound can influence the reaction rate and selectivity.
-
Solution: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific substrates.
-
-
Possible Cause 2: Inappropriate Additives. The presence of acids or bases can either enhance or diminish the stereoselectivity.
-
Solution: If applicable to your reaction, screen a variety of additives. For example, the addition of a weak acid can sometimes improve the enantioselectivity in certain organocatalyzed reactions.
-
-
Possible Cause 3: Racemization of the Product. The product may be racemizing under the reaction or workup conditions.
-
Solution: Analyze the reaction at different time points to determine if the e.e. decreases over time. If so, consider shorter reaction times or a milder workup procedure.
-
Data on Reaction Parameter Optimization
The following tables summarize the impact of various reaction parameters on the stereoselectivity of reactions catalyzed by this compound derivatives.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction (Illustrative Example)
| Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (anti, %) |
| DMSO | 95/5 | 99 |
| DMF | 95/5 | 98 |
| CH3CN | 93/7 | 96 |
| THF | 85/15 | 80 |
| CH2Cl2 | 80/20 | 75 |
Note: This data is illustrative of general trends observed in organocatalysis and may not directly represent a reaction with this compound itself, but the principles of solvent effects are transferable.
Experimental Protocols
Protocol 1: General Procedure for an this compound Catalyzed Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., anhydrous toluene, 2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.2 mmol, 1.2 equiv).
-
Stir the mixture for 10 minutes.
-
Add the ketone (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Visualizations
Caption: General experimental workflow for an this compound catalyzed aldol reaction.
Caption: Troubleshooting logic for addressing low stereoselectivity in reactions.
L-Alaninamide Reaction Optimization for Scale-Up: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the optimization and scale-up of L-alaninamide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and scalable reaction process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the ammonolysis of L-alanine esters.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of side products (e.g., diketopiperazine, hydrolysis of ester). 3. Suboptimal reaction temperature or pressure. 4. Insufficient concentration of ammonia. 5. Product loss during workup and purification. | 1. Extend reaction time and monitor progress using TLC, HPLC, or NMR. 2. See "Side Reaction Formation" below. 3. Optimize temperature and pressure. For ammonolysis of methyl esters, temperatures can range from ambient to elevated (e.g., 50-80°C) in a sealed reactor to maintain ammonia concentration.[1] 4. Use a sufficient excess of ammonia (e.g., methanolic ammonia) to drive the reaction to completion.[2][3][4] 5. Optimize purification protocol. Consider crystallization from a solvent system like methanol/acetone.[1] |
| Side Reaction Formation (e.g., Diketopiperazine) | 1. High reaction temperatures can promote the dimerization of L-alanine methyl ester to form the cyclic dipeptide (diketopiperazine).[3] 2. Presence of water can lead to hydrolysis of the L-alanine methyl ester back to L-alanine. | 1. Maintain a controlled temperature. Stepwise temperature profiles may be beneficial. For example, conduct the initial phase at a lower temperature to minimize side reactions. 2. Ensure all reagents and solvents are anhydrous. Use dry methanol for preparing methanolic ammonia. |
| Poor Product Purity | 1. Presence of unreacted L-alanine methyl ester. 2. Contamination with side products. 3. Residual ammonium chloride if the hydrochloride salt is prepared.[1] | 1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize side product formation. 3. Include a filtration step to remove precipitated ammonium chloride before product crystallization.[1] |
| Difficulty in Product Isolation/Crystallization | 1. Inappropriate solvent system for crystallization. 2. Product is too soluble in the reaction mixture. | 1. For this compound hydrochloride, a common technique is to precipitate the product from a solvent like methanol by adding an anti-solvent such as acetone.[1] 2. After the reaction, consider concentrating the reaction mixture under reduced pressure to facilitate precipitation. |
| Scale-Up Challenges | 1. Inefficient heat transfer in larger reactors. 2. Difficulty in maintaining homogeneous mixing of ammonia. 3. Safety concerns with handling large quantities of ammonia. | 1. Utilize jacketed reactors with precise temperature control. 2. Employ efficient overhead stirring. For very large scales, consider a continuous flow reactor setup.[2][3][4] 3. All scale-up operations should be conducted in a well-ventilated area or a walk-in fume hood with appropriate pressure-rated equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and scalable method for preparing this compound is the ammonolysis of an L-alanine ester, such as L-alanine methyl ester.[1] This typically involves two main steps: the esterification of L-alanine, followed by the reaction of the resulting ester with ammonia.
Q2: How can I monitor the progress of the this compound synthesis?
Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting L-alanine methyl ester.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the appearance of product signals and the disappearance of starting material signals.[5]
Q3: What are the critical safety precautions when working with ammonia at scale?
When working with ammonia, especially under pressure, it is crucial to:
-
Use a properly functioning and well-ventilated fume hood.
-
Employ pressure-rated reactors and equipment.
-
Ensure all connections are secure to prevent leaks.
-
Have an ammonia gas detector and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use aqueous ammonia for the ammonolysis step?
While it is possible, using methanolic ammonia or anhydrous ammonia in an organic solvent is often preferred to minimize the presence of water, which can lead to the hydrolysis of the ester starting material back to L-alanine.[2][3][4]
Q5: How can I improve the yield and purity of my this compound hydrochloride?
To improve yield and purity, consider the following:
-
Ensure the esterification of L-alanine is complete before proceeding to the ammonolysis step.
-
Use a sufficient excess of ammonia to drive the ammonolysis to completion.
-
Control the temperature during ammonolysis to minimize side reactions.
-
After the reaction, filter off any precipitated ammonium chloride before crystallizing the product.[1]
-
Use an appropriate solvent/anti-solvent system, such as methanol/acetone, for crystallization.[1]
Experimental Protocols
Protocol 1: Synthesis of L-Alanine Methyl Ester Hydrochloride
This protocol describes the esterification of L-alanine using thionyl chloride in methanol.
Materials:
-
L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction for the complete consumption of L-alanine by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid. This product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound Hydrochloride via Ammonolysis
This protocol details the conversion of L-alanine methyl ester hydrochloride to this compound hydrochloride.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Methanol (anhydrous)
-
Ammonia gas or concentrated ammonium hydroxide
-
Acetone
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Prepare a solution of methanolic ammonia by bubbling anhydrous ammonia gas through cold, anhydrous methanol until saturation, or by carefully adding a calculated amount of concentrated ammonium hydroxide to methanol in a pressure-rated vessel.
-
Dissolve the crude L-alanine methyl ester hydrochloride in the prepared methanolic ammonia solution in a sealed pressure reactor.
-
Stir the reaction mixture at a controlled temperature (e.g., 45-55°C) for 20-24 hours.[1]
-
Monitor the reaction for the disappearance of the starting ester by HPLC or TLC.
-
After the reaction is complete, cool the mixture and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and some of the methanol.
-
Filter the concentrated mixture to remove any precipitated ammonium chloride.
-
Adjust the pH of the filtrate to approximately 1.5 with hydrochloric acid.[1]
-
Slowly add acetone to the filtrate with stirring to induce crystallization of this compound hydrochloride.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by filtration, wash with cold acetone, and dry under vacuum.
Data Presentation
Table 1: Influence of Temperature on Ammonolysis Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Diketopiperazine byproduct (%) |
| 25 | 48 | 85 | <1 |
| 50 | 24 | 95 | 2-3 |
| 80 | 12 | >99 | 5-7 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound HCl.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 2. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 4. Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization | Center for Molecular Modeling [molmod.ugent.be]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of L-alaninamide Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-alaninamide reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., L-alanine, L-alanine esters).
-
Reagents and catalysts (e.g., thionyl chloride, ammonia).
-
By-products from side reactions (e.g., dipeptides like alanylglutamic acid, diketopiperazines).[1][2]
-
Residual solvents used in the reaction (e.g., methanol, ethanol, acetone).[1]
-
-
Degradation Impurities:
-
Enantiomeric Impurities:
-
D-alaninamide, if the starting materials were not enantiomerically pure or if racemization occurred during the synthesis.
-
Q2: Which purification strategy is best for my this compound product?
A2: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Crystallization: This is a highly effective method for obtaining high-purity this compound hydrochloride, especially for larger quantities. It is particularly good at removing process-related impurities and unreacted starting materials.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities and is useful for removing impurities that are difficult to separate by crystallization, such as structurally similar by-products. Both normal-phase (silica gel) and ion-exchange chromatography can be employed.
-
Liquid-Liquid Extraction: This is often used as a preliminary purification step (work-up) to remove the bulk of inorganic salts, and acidic or basic impurities before proceeding to crystallization or chromatography.
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reversed-phase column with a suitable mobile phase can separate this compound from its common impurities.[3][4]
-
Gas Chromatography (GC): GC is primarily used to detect and quantify residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.
-
Specific Optical Rotation: This measurement is crucial for determining the enantiomeric purity of your this compound.
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is too dilute (too much solvent was used). | Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[5] |
| The cooling process is too rapid, leading to the formation of an oil or amorphous solid instead of crystals. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The presence of impurities is inhibiting crystallization. | Try to purify the crude product further using another technique like column chromatography before attempting crystallization again. | |
| Poor Yield | A significant amount of product remains dissolved in the mother liquor. | Concentrate the mother liquor to obtain a second crop of crystals.[5] |
| Too much solvent was used during the washing step after filtration. | Use a minimal amount of ice-cold solvent to wash the crystals. | |
| Premature crystallization occurred during a hot filtration step to remove insoluble impurities. | Ensure the filtration apparatus and the receiving flask are pre-heated to prevent the solution from cooling down too quickly. | |
| Product is Contaminated with Starting Material (L-alanine) | The pH of the solution was not optimal, leading to the co-precipitation of L-alanine. | Carefully adjust the pH of the solution before crystallization as specified in the protocol. L-alanine has different solubility profiles at different pH values compared to this compound hydrochloride. |
| The solvent system is not selective enough. | Consider using a different solvent or a mixture of solvents for crystallization. | |
| Colored Impurities in the Final Product | Colored by-products were formed during the reaction. | Add a small amount of activated charcoal to the hot solution before filtration and crystallization to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | The mobile phase (eluent) is either too polar or not polar enough. | Optimize the mobile phase composition. For silica gel chromatography, if the compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of the mobile phase before loading it onto the column. | |
| This compound is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound on silica gel, a gradient elution starting with a less polar solvent and gradually adding a more polar solvent like methanol is recommended. |
| The compound has irreversibly adsorbed to the stationary phase. | This is less likely with this compound on silica but can happen with very polar compounds. Consider using a different stationary phase like alumina or a reversed-phase material. | |
| Low Recovery of this compound | The compound is partially degrading on the silica gel (which is slightly acidic). | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
| The fractions were not collected properly, and some of the product was discarded. | Use thin-layer chromatography (TLC) to monitor the elution and ensure all fractions containing the product are collected. |
Quantitative Data Summary
| Purification Method | Typical Yield | Reported Purity | Key Parameters | Reference |
| Crystallization | 83% - 85% | >95% (based on specific optical rotation) | Solvent: Methanol/Acetone, pH adjustment to 1.5-2.0 | (CN108069867A), ChemicalBook |
| Ion-Exchange Chromatography | >80% (general expectation) | Can be >99% | pH and ionic strength of buffers | General knowledge |
| Silica Gel Chromatography | Variable, typically lower than crystallization | Can be >98% depending on separation | Stationary phase: Silica gel, Mobile phase: Gradient of non-polar to polar solvents | General knowledge |
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Crystallization
This protocol is adapted from patent CN108069867A.
-
Removal of Ammonia and Ammonium Chloride:
-
After the ammonolysis step, heat the reaction mixture in a water bath at 45-55°C under vacuum to remove excess ammonia.
-
Once the volume is reduced, filter the mixture to remove the precipitated ammonium chloride.
-
Rinse the filter cake with a small amount of cold methanol and combine the filtrate and the washing.
-
-
pH Adjustment:
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH to 1.5-2.0.
-
-
Crystallization:
-
After pH adjustment, seal the beaker and store it in a refrigerator (around 4°C) for at least 12 hours.
-
Add acetone to the cold mixture to induce further precipitation of this compound hydrochloride.
-
Collect the white crystals by vacuum filtration.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum at around 45°C for 10-12 hours.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column with a cotton or glass wool plug at the bottom.
-
Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a slightly polar solvent (e.g., dichloromethane with a small amount of methanol).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with a less polar mobile phase (e.g., 95:5 dichloromethane:methanol).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the this compound.
-
Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Work-up of this compound Reaction Mixture by Liquid-Liquid Extraction
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add water to quench the reaction and dissolve any inorganic salts.
-
-
Extraction of Neutral and Basic Impurities:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers. This will contain neutral and basic impurities. The this compound will remain in the aqueous layer.
-
-
Isolation of this compound (if desired as the free base):
-
To isolate the free base, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH).
-
Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts containing the this compound free base.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chem.libretexts.org [chem.libretexts.org]
impact of solvent choice on L-alaninamide reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on L-alaninamide reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the solubility of this compound and its precursors?
A1: this compound hydrochloride, a common starting material, is an organic salt that is soluble in water and polar organic solvents such as N,N-dimethylformamide (DMF) and alcohols.[1] Its solubility is poor in low-polarity organic solvents like ether.[1] Therefore, selecting a solvent with sufficient polarity is crucial to ensure that the reactants are fully dissolved, which is essential for the reaction to proceed efficiently.
Q2: What are the most common solvents used for peptide coupling reactions involving this compound?
A2: The most commonly utilized solvents in solid-phase peptide synthesis, which is a related process, are N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dichloromethane (DCM), and N,N-dimethylacetamide (DMA).[2] For solution-phase synthesis, polar aprotic solvents like DMF and acetonitrile, as well as ethers like cyclopentyl methyl ether (CPME), have been used.[3] The choice depends on the specific reaction, the protecting groups used, and the other reagents involved.
Q3: Can the solvent itself react with reagents or intermediates?
A3: Yes, unwanted side reactions involving the solvent can occur. For example, DMF can decompose over time to release dimethylamine, which can prematurely remove Fmoc protecting groups in peptide synthesis.[2] DCM, while often used, can react slowly with piperidine, a reagent used for Fmoc deprotection.[2] It is crucial to use high-purity, dry solvents and to be aware of potential incompatibilities.
Q4: How does the solvent influence reaction rate and yield?
A4: Solvents play a critical role in modulating reaction rates and stabilizing transition states.[2] The choice between polar protic and polar aprotic solvents can significantly impact reaction rates. For instance, in solid-phase peptide synthesis, superior peptide-resin solvation with solvents like DMF can lead to significantly higher coupling yields compared to solvents that provide less efficient solvation.[4]
Q5: Are there greener or safer solvent alternatives to commonly used but hazardous solvents like DMF and DCM?
A5: Yes, research is ongoing to find suitable replacements for hazardous solvents.[5] Cyclopentyl methyl ether (CPME) has been identified as a promising alternative in some amidation reactions.[3] Additionally, solvent-less reaction conditions, enabled by techniques like Resonant Acoustic Mixing (RAM), are being developed to significantly reduce solvent waste.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Poor solubility of starting materials. 2. Inefficient solvation of the growing peptide chain (in solid-phase synthesis). 3. Side reactions with the solvent or impurities. 4. Decomposition of reagents in the chosen solvent. | 1. Switch to a more polar solvent like DMF or a mixture of solvents to improve solubility. 2. For solid-phase synthesis, use a solvent known for good resin swelling and solvation, such as DMF or NMP.[2][4] 3. Use high-purity, anhydrous solvents. Check for solvent compatibility with all reagents. Degas DMF before use to remove dimethylamine impurities.[2] 4. Consider a different solvent if reagents are known to be unstable. For example, Fmoc-amino acids may show greater decomposition over time in NMP compared to DMF.[2] |
| Presence of Impurities or Side Products | 1. Solvent participating in the reaction (e.g., N-formylation with DMF at high temperatures). 2. Solvent impurities reacting with starting materials or products. 3. Incomplete reaction leading to a mixture of starting materials and products. | 1. If N-formylation is suspected with DMF, consider using a different solvent or a mixture of DCM and DMF.[2] 2. Use freshly purified or high-purity solvents. 3. Improve the reaction conditions by choosing a solvent that better solubilizes reactants and stabilizes the transition state. |
| Reaction Fails to Start or Stalls | 1. Insoluble reactants. 2. Use of a protic solvent in a reaction sensitive to protons. | 1. Ensure all starting materials are fully dissolved. You may need to sonicate or gently heat the mixture, or switch to a more effective solvent. 2. For reactions involving highly reactive intermediates, ensure an anhydrous, aprotic solvent is used if required by the reaction mechanism. |
Data Presentation
Table 1: Solvent Effects on Amidation of Unprotected Alanine
| Solvent | Reagent | Conversion/Yield | Reference |
| Acetonitrile (MeCN) | B(OCH₂CF₃)₃ (1 equiv.) | 35% conversion | [3] |
| Acetonitrile (MeCN) | B(OCH₂CF₃)₃ (excess) | 71% conversion | [3] |
| Cyclopentyl methyl ether (CPME) | B(OCH₂CF₃)₃ | 71% isolated yield (for n-propylamine) | [3] |
Table 2: Average Coupling Yields in Solid-Phase Peptide Synthesis with Different Solvents
| Solvent | Average Coupling Yield | Reference |
| N,N-Dimethylformamide (DMF) | 99.5% | [4] |
| Dimethylacetamide (DMA) | 98.0% | [4] |
| Dimethylsulfoxide (DMSO) | 91.8% | [4] |
| N-Methylpyrrolidinone (NMP) | 78.1% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from a general procedure for the synthesis of this compound hydrochloride from L-alanine methyl ester hydrochloride.[7]
Materials:
-
L-alanine methyl ester hydrochloride
-
Anhydrous methanol
-
Ammonia gas
-
Acetone
-
10% Hydrochloric acid
-
Three-necked flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Esterification (Preparation of L-alanine methyl ester hydrochloride - if not starting from it):
-
To a 1000 ml three-necked flask, add 500 g of anhydrous methanol and 100 g of L-alanine.
-
Slowly add 90 ml of thionyl chloride dropwise while keeping the reaction temperature below 35°C.
-
After the addition is complete, heat the mixture to reflux in a water bath (not exceeding 35°C) to ensure the complete removal of generated SO₂.
-
-
Aminolysis:
-
Cool the reaction mixture in an ice bath.
-
Pass 0.56 kg of ammonia gas into the reaction system, maintaining the temperature below 20°C.
-
Seal the flask and let it stand for 20 hours at room temperature.
-
Raise the temperature of the water bath to 55°C to remove any remaining ammonia gas.
-
Concentrate the reaction mixture to approximately 300 ml.
-
-
Work-up and Crystallization:
-
Filter the mixture to remove excess ammonium chloride. Wash the filter cake with 100 ml of methanol and combine the washings with the mother liquor.
-
Acidify the solution by slowly adding 34.5 ml of 10% hydrochloric acid dropwise to adjust the pH to 1.55.
-
Seal the mixture and place it in a refrigerator for 12 hours.
-
Add 400 ml of acetone to induce crystallization.
-
Collect the crystals by filtration, wash with a suitable solvent, and dry at 45°C for 12 hours to obtain this compound hydrochloride.
-
Visualizations
Caption: Workflow for the synthesis of this compound hydrochloride.
Caption: Logical diagram for solvent selection in this compound reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. peptide.com [peptide.com]
- 3. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05147B [pubs.rsc.org]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride | 33208-99-0 [chemicalbook.com]
Technical Support Center: L-Alaninamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-alaninamide. Our aim is to help you mitigate common impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low Yield of this compound
-
Question: I am experiencing a low yield of my final this compound product. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors throughout the process, from starting material quality to reaction conditions and work-up procedures.
-
Incomplete Esterification: If you are following a two-step protocol starting with L-alanine, ensure the initial esterification to L-alanine methyl ester is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting L-alanine is fully consumed.
-
Inefficient Ammonolysis: The conversion of the L-alanine ester to this compound is a critical step. Ensure a sufficient excess of ammonia is used and that the reaction is allowed to proceed to completion. For ammonolysis in methanol, the reaction is typically sealed and stirred for an extended period (e.g., 20 hours) to ensure full conversion.
-
Product Loss During Work-up: this compound hydrochloride is soluble in water and to some extent in alcohols like methanol.[1] During extraction and washing steps, significant product loss can occur. Minimize aqueous washes and consider back-extraction of aqueous layers with a suitable organic solvent. When precipitating the hydrochloride salt, ensure the solution is sufficiently concentrated and cooled to maximize crystallization.
-
Side Reactions: The formation of byproducts, such as the dipeptide L-alanyl-L-alaninamide, consumes the starting material and reduces the yield of the desired product. Optimizing reaction conditions to minimize these side reactions is crucial.
-
2. High Levels of D-Alaninamide Impurity (Racemization)
-
Question: My final product is showing a significant percentage of the D-enantiomer (D-alaninamide). What causes this racemization and how can I prevent it?
-
Answer: Racemization, the conversion of the desired L-enantiomer to the unwanted D-enantiomer, is a critical issue in chiral synthesis. It can be influenced by harsh reaction conditions.
-
Cause: The primary cause of racemization in this synthesis is exposure to high temperatures or strong bases. The α-proton of the chiral center in alanine and its derivatives can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
-
Mitigation Strategies:
-
Temperature Control: Maintain low temperatures, especially during the ammonolysis step. Performing the reaction under ice-bath conditions (below 20°C) is recommended.[2] Elevated temperatures during the removal of excess ammonia should also be carefully controlled and kept as low as possible (e.g., not exceeding 55°C).
-
Base Selection and Stoichiometry: If a base is used in a coupling reaction (e.g., starting from Boc-L-alanine), choose a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) over stronger bases. Use the minimum necessary amount of base.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of racemization. Monitor the reaction progress and stop it as soon as it is complete.
-
-
3. Presence of Dipeptide Impurity (L-Alanyl-L-Alaninamide)
-
Question: I have identified L-alanyl-L-alaninamide in my product. How is this impurity formed and what steps can I take to minimize it?
-
Answer: The formation of the dipeptide L-alanyl-L-alaninamide is a common side reaction where a molecule of the activated L-alanine starting material reacts with another molecule of L-alanine or its derivative instead of the intended nucleophile (e.g., ammonia).
-
Formation Mechanism:
-
Starting Material Contamination: The L-alanine raw material may already contain dipeptide impurities.
-
During Activation (e.g., with Boc-L-alanine): When using a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid of a protected L-alanine (like Boc-L-alanine), the activated intermediate can react with a deprotected L-alanine molecule to form a dipeptide.
-
During Esterification: In the esterification of L-alanine with thionyl chloride in methanol, side reactions can potentially lead to the formation of small amounts of the dipeptide.
-
-
Mitigation Strategies:
-
High-Purity Starting Materials: Use high-purity L-alanine that is free from dipeptide impurities.
-
Controlled Addition of Reagents: When using coupling agents, add the protected L-alanine and coupling agent mixture to the amine component, rather than the other way around. This ensures that the activated amino acid is more likely to react with the intended nucleophile.
-
Optimized Ammonolysis: In the ammonolysis of L-alanine methyl ester, ensure a large excess of ammonia is present to favor the formation of the amide over the dipeptide.
-
-
Quantitative Data on Impurity Formation
While specific quantitative data for this compound synthesis is not extensively published, the principles of peptide chemistry suggest the following trends. The tables below are illustrative, based on established principles of peptide and amino acid chemistry.
Table 1: Effect of Temperature on D-Alaninamide Formation (Racemization)
| Ammonolysis Temperature (°C) | Expected D-Alaninamide Level | Rationale |
| 0 - 5 | Low (<0.1%) | Low temperature minimizes the rate of proton abstraction and racemization. |
| 20 - 25 (Room Temp) | Moderate (0.1% - 0.5%) | Increased thermal energy can lead to a higher rate of racemization. |
| > 40 | High (>0.5%) | Significantly increased risk of racemization due to higher reaction kinetics. |
Table 2: Effect of Coupling Reagent on Racemization (in Boc-L-Alanine route)
| Coupling Reagent Combination | Expected Racemization | Rationale |
| DCC/HOBt | Low | HOBt acts as a racemization suppressant by forming an active ester that is less prone to epimerization. |
| HATU/DIPEA | Moderate to High | HATU is a potent coupling agent, but the presence of a strong base like DIPEA can increase the risk of racemization, especially with prolonged activation times. |
| DIC/Oxyma | Low | Oxyma is an effective additive for suppressing racemization, similar to HOBt. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from L-Alanine
This two-step protocol involves the esterification of L-alanine followed by ammonolysis.
Step 1: L-Alanine Methyl Ester Hydrochloride Synthesis
-
To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-alanine.
-
Cool the suspension in an ice bath.
-
Slowly add 90 mL of thionyl chloride dropwise, ensuring the reaction temperature is maintained below 35°C.[2]
-
After the addition is complete, transfer the flask to a water bath and heat to reflux (temperature not exceeding 35°C) to ensure the complete removal of generated SO2 gas.[2]
-
The resulting solution contains L-alanine methyl ester hydrochloride.
Step 2: Ammonolysis and Product Isolation
-
Cool the solution from Step 1 in an ice bath.
-
Pass approximately 0.56 kg of ammonia gas into the reaction system, maintaining the temperature below 20°C.[2]
-
Seal the reaction vessel and allow it to stand for 20 hours at room temperature in a water bath.[2]
-
After 20 hours, raise the water bath temperature to 55°C to remove excess ammonia, concentrating the solution to approximately 300 mL.[2]
-
Filter the concentrated solution to remove any precipitated ammonium chloride.
-
Cool the filtrate and slowly add concentrated hydrochloric acid to adjust the pH to approximately 1.5.
-
Add acetone to the acidic solution to induce crystallization of this compound hydrochloride.
-
Collect the white crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum at 45°C for 12 hours.[2]
Protocol 2: Analytical Method for Impurity Profiling by HPLC after Derivatization with Marfey's Reagent
This method allows for the quantification of this compound, D-alaninamide, and L-alanyl-L-alaninamide.
1. Sample Preparation and Derivatization:
-
Standard and Sample Solutions: Prepare stock solutions of your this compound sample, as well as standards for this compound, D-alaninamide, and L-alanyl-L-alaninamide in a suitable solvent (e.g., water).
-
Derivatization:
-
To a specific volume of your sample or standard solution, add a 0.5 M sodium bicarbonate solution.
-
Add a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the mixture at 40°C for 90 minutes.
-
After incubation, cool the reaction mixture to room temperature and add 2 M hydrochloric acid to stop the reaction.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Triethylammonium phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Column Temperature: 30°C.
Expected Elution Order: The L-amino acid derivatives typically elute before the corresponding D-amino acid derivatives. The dipeptide derivative will have a different retention time, likely eluting later due to its increased size and potential for different interactions with the stationary phase.
Visualizations
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Key impurity formation pathways during this compound synthesis.
References
Validation & Comparative
L-Alaninamide vs. Glycinamide: A Comparative Guide to Peptide Synthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity. While both L-alaninamide and glycinamide serve as valuable C-terminal capping agents, their inherent structural differences can significantly influence the efficiency of peptide coupling reactions. This guide provides a comparative analysis based on established chemical principles, outlines a detailed experimental protocol for a head-to-head comparison, and offers insights into the expected outcomes.
Theoretical Comparison: The Role of Steric Hindrance
The primary structural difference between this compound and glycinamide lies in the side chain of the alpha-carbon. This compound possesses a methyl group (-CH3), whereas glycinamide has a hydrogen atom (-H). This seemingly minor difference has significant implications for the nucleophilicity of the terminal amine group and, consequently, the efficiency of peptide bond formation.
Glycinamide: As the simplest amino acid amide, glycinamide presents minimal steric hindrance. The absence of a bulky side chain allows for easier access of the N-terminal amine to the activated carboxyl group of the incoming amino acid. This generally translates to faster reaction kinetics and potentially higher coupling yields.
This compound: The methyl group in this compound introduces a degree of steric hindrance.[1][2] This bulkiness can impede the approach of the activated amino acid, potentially slowing down the reaction rate and, in some cases, leading to incomplete coupling. This effect is more pronounced with sterically demanding activated amino acids. While modern coupling reagents are highly efficient, the inherent structural hindrance of this compound remains a factor to consider, particularly in the synthesis of complex or sterically crowded peptides.[3]
Quantitative Data Comparison
Direct, publicly available experimental data quantitatively comparing the peptide synthesis efficiency of this compound and glycinamide is limited. To provide a definitive answer, a controlled experimental comparison is necessary. Below is a summary of the expected outcomes based on chemical principles.
| Parameter | This compound | Glycinamide | Rationale |
| Coupling Reaction Rate | Slower | Faster | The methyl group of this compound creates steric hindrance, impeding the approach of the activated amino acid. |
| Coupling Yield | Potentially Lower | Potentially Higher | Incomplete reactions due to steric hindrance can lead to lower overall yield, especially with challenging sequences. |
| Purity of Crude Peptide | Potentially Lower | Potentially Higher | Incomplete coupling can result in deletion sequences, reducing the purity of the final product. |
| Racemization Risk | Similar | Similar | The risk of racemization is primarily influenced by the activation method and coupling reagents, not the nucleophile's side chain in this comparison. |
Experimental Protocols for Comparative Analysis
To generate robust comparative data, the following experimental protocol for solid-phase peptide synthesis (SPPS) is proposed. This protocol is designed to synthesize a model peptide, first capped with this compound and then with glycinamide, under identical conditions.
Materials and Reagents
-
Rink Amide resin[4]
-
Fmoc-protected amino acids (e.g., Fmoc-Phe-OH, Fmoc-Leu-OH)
-
This compound hydrochloride
-
Glycinamide hydrochloride
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Analytical instruments: HPLC, Mass Spectrometer
Synthesis of a Model Peptide (e.g., Phe-Leu-Ala-NH₂)
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.[4]
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Fmoc-Leu-OH, Fmoc-Phe-OH): Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal phenylalanine.
-
Capping with this compound or Glycinamide:
-
For this compound: Couple this compound hydrochloride (5 eq.) using HBTU (4.9 eq.) and DIPEA (10 eq.) in DMF for 4 hours.
-
For Glycinamide: In a separate synthesis, couple glycinamide hydrochloride (5 eq.) using the same activation and coupling procedure.
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Data Analysis
The efficiency of this compound versus glycinamide can be compared by analyzing:
-
Crude Peptide Purity: Determined by the integration of the main peak in the HPLC chromatogram of the crude product.
-
Isolated Yield: Calculated after purification.
-
Reaction Kinetics: Monitored by taking small resin samples at different time points during the capping reaction and analyzing the extent of completion by HPLC after cleavage.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams are provided.
Caption: General workflow for solid-phase peptide synthesis (SPPS) including the final capping step.
References
A Comparative Guide to L-Alaninamide and Other Chiral Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral amines, particularly those derived from natural amino acids, have emerged as powerful organocatalysts for a variety of asymmetric transformations. This guide provides a comparative study of L-alaninamide and its derivatives against other widely used chiral amines in key catalytic reactions, supported by experimental data and detailed methodologies.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the construction of chiral β-hydroxy carbonyl compounds. The catalytic efficiency of chiral amines in this reaction is typically evaluated based on product yield, diastereoselectivity (dr), and enantioselectivity (ee).
Below is a comparison of an L-alanine-derived organocatalyst with various L-prolinamide-based catalysts in the asymmetric aldol reaction.
Table 1: Performance of L-Alanine Derivative and L-Prolinamides in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Alanine Boron Amide | 4-Nitrobenzaldehyde | Cyclohexanone | 82 | 68:32 | 94 | [1] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [2] |
| N-(4-Methoxyphenyl)-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 92 | - | 31 | [3] |
| N-(4-Nitrophenyl)-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 95 | - | 46 | [3] |
| L-Prolinamide-Thioamide | 4-Nitrobenzaldehyde | Acetone | 85 | - | 55 | [3] |
| (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Acetone | 66 | - | 93 | [2] |
Data presented for the L-Alanine Boron Amide is for a specific derivative and may not be representative of this compound itself. The data for L-prolinamides showcases the impact of structural modifications on catalytic performance.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction, enabling the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives. The performance of chiral amine catalysts is again assessed by their ability to control the stereochemical outcome and provide high product yields.
While direct comparative data for this compound in Michael additions was not available in the reviewed literature, the following table presents the performance of various chiral primary and secondary amine catalysts to provide a benchmark for comparison.
Table 2: Performance of Chiral Amines in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) |
| (R,R)-DPEN-Thiourea | Isobutyraldehyde | trans-β-Nitrostyrene | ≥97 | - | 99 |
| α,β-Dipeptide 1 | Isobutyraldehyde | trans-β-Nitrostyrene | 81 | - | 94:6 (er) |
| α,β-Dipeptide 2 | Isobutyraldehyde | N-phenylmaleimide | 75 | - | 85:15 (er) |
| Cinchona-based Primary Amine | 2-(1H-pyrrol-2-yl)-2-oxoacetate | α,β-unsaturated ketone | 70-91 | >20:1 | ~92 |
er = enantiomeric ratio
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and further development of catalytic systems.
General Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by an L-Alanine-Derived Boro Amino Amide
This protocol is adapted from the synthesis of chiral anti-aldol adducts using a boron-fused primary amino amide organocatalyst derived from L-alanine.[1]
-
Materials:
-
L-Alanine-derived boro amino amide catalyst (10 mol%)
-
Co-catalyst (e.g., Benzoic Acid, 20 mol%)
-
Ketone (0.4 mmol)
-
Aromatic aldehyde (0.1 mmol)
-
Solvent: Sea H₂O-Tap H₂O (1:1 mixture)
-
-
Procedure:
-
To a solution of the ketone and the respective aldehyde in the sea H₂O-tap H₂O solvent mixture, add the L-alanine-derived catalyst and the co-catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: n-hexane/ethyl acetate) to obtain the corresponding aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase (e.g., Daicel Chiralpak AD-H column).
-
General Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by L-Prolinamide Derivatives
This protocol is a general procedure for the direct aldol reaction catalyzed by L-prolinamide derivatives.[2]
-
Materials:
-
L-Prolinamide derivative (20 mol%)
-
Aldehyde (0.5 mmol)
-
Anhydrous acetone (1 ml)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To anhydrous acetone, add the corresponding aldehyde and the L-prolinamide catalyst.
-
Stir the reaction mixture at -25°C for 24–48 hours (monitored by TLC).
-
Treat the reaction mixture with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure aldol adduct.
-
Determine the enantiomeric excess by chiral HPLC.
-
Mechanistic Insights and Visualizations
The catalytic activity of primary chiral amines like this compound in reactions such as the aldol and Michael additions proceeds through the formation of key intermediates, primarily enamines.
Enamine Catalysis Pathway
The generally accepted mechanism for the primary amine-catalyzed asymmetric aldol reaction involves the following key steps:
-
Enamine Formation: The chiral primary amine catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of an aldehyde (the aldol acceptor). The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the chiral aldol product and regenerate the catalyst.
Logical Relationship in Catalyst Design
The effectiveness of a chiral amine catalyst is influenced by several structural and electronic factors. The following diagram illustrates the key relationships that guide the design and optimization of these catalysts.
Conclusion
This compound and its derivatives represent a class of readily available and potentially effective chiral primary amine organocatalysts. The presented data for an L-alanine-derived boro amino amide demonstrates its high enantioselectivity in the asymmetric aldol reaction, comparable to some of the more complex L-prolinamide catalysts. However, the broader applicability and direct comparative performance of unmodified this compound against other primary and secondary chiral amines require further investigation. The structural simplicity of this compound makes it an attractive candidate for further development and optimization in a variety of asymmetric transformations. Researchers are encouraged to explore its potential in different reaction systems and to further elucidate the structure-activity relationships that govern its catalytic behavior.
References
L-Alaninamide-Derived Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy to introduce chirality in a predictable manner. L-alaninamide, a derivative of the readily available amino acid L-alanine, serves as a valuable precursor for the synthesis of chiral auxiliaries, most notably oxazolidinones. This guide provides a comprehensive comparison of the performance of L-alanine-derived chiral auxiliaries with other widely used alternatives in key carbon-carbon bond-forming reactions: the Diels-Alder reaction, the aldol reaction, and the Michael addition.
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, this guide synthesizes published experimental data to offer an objective overview of their respective efficiencies in terms of yield, diastereoselectivity, and enantioselectivity.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to direct the formation of a specific stereoisomer, which is quantified by diastereomeric excess (d.e.) and enantiomeric excess (e.e.), alongside the chemical yield of the reaction. The following tables summarize the performance of various chiral auxiliaries in the Diels-Alder, aldol, and Michael addition reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile are commonly used to control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) | Ref. |
| (S)-4-Isopropyloxazolidin-2-one (from L-Valinol - Evans Auxiliary) | Cyclopentadiene | N-Acryloyl derivative | Et₂AlCl | 88 | >99:1 (endo:exo) | [1] |
| (S)-4-Benzyloxazolidin-2-one (from L-Phenylalaninol - Evans Auxiliary) | Cyclopentadiene | N-Crotonyl derivative | Et₂AlCl | 83 | >99:1 (endo:exo) | [1] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl derivative | TiCl₄ | 94 | 97.4:2.5 (endo I:endo II) | [1] |
Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds, establishing up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Ref. |
| (S)-4-Isopropyloxazolidin-2-one (from L-Valinol - Evans Auxiliary) | N-Propionyl imide (Boron enolate) | Isobutyraldehyde | 80 | >99:1 | >98% | [2] |
| (S)-4-Benzyloxazolidin-2-one (from L-Phenylalaninol - Evans Auxiliary) | N-Propionyl imide (Boron enolate) | Benzaldehyde | 95 | >99:1 | >98% | [2] |
| (S)-Alanine | Dihydroxyacetone phosphate mimetic | p-Nitrobenzaldehyde | 84 | 6:1 | - |
The direct use of L-alanine as an organocatalyst in aldol reactions has been reported, offering a metal-free alternative, though often with lower diastereoselectivity compared to auxiliary-controlled methods.
Michael Addition
The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Chiral Auxiliary/Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (e.e.) | Ref. |
| (S,S)-Pseudoephedrine | Amide enolate | α,β-Unsaturated ester | High | >95% | [3] |
| Oppolzer's Camphorsultam | Thiol | N-Methacryloylcamphorsultam | High | High | [3] |
| Ni(II) complex of (S)-BPB and dehydroalanine | Propargyl alcohols | Dehydroalanine derivative | up to 90% | >98% | [4][5] |
Direct comparative data for an L-alanine-derived oxazolidinone in the Michael addition is limited in the searched literature. The reaction is often catalyzed by chiral organocatalysts or metal complexes where the chiral ligand can be derived from amino acids like L-alanine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the key reactions discussed.
General Protocol for Asymmetric Diels-Alder Reaction with an Evans Auxiliary
-
Preparation of the N-Acryloyl Oxazolidinone: To a solution of the chiral oxazolidinone (e.g., (S)-4-isopropyloxazolidin-2-one) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C is added a base (e.g., n-butyllithium). After stirring for 30 minutes, acryloyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched, and the product is purified by chromatography.
-
Diels-Alder Cycloaddition: The N-acryloyl oxazolidinone is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature until completion (monitored by TLC).
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The product is extracted, and the organic layers are combined, dried, and concentrated. The chiral auxiliary can be cleaved by methods such as hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively. The diastereomeric excess of the cycloadduct is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis.
General Protocol for Asymmetric Aldol Reaction with an Evans Auxiliary
-
N-Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF).
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A boron source (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) are added to form the Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time and then warmed to a higher temperature (e.g., 0 °C or room temperature).
-
Work-up and Product Isolation: The reaction is quenched, typically with a buffer solution (e.g., phosphate buffer). The product is extracted, and the organic phase is washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The aldol adduct can be purified by chromatography.
-
Auxiliary Removal: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH and H₂O₂) to afford the β-hydroxy carboxylic acid, or by reduction (e.g., with LiAlH₄) to yield the corresponding 1,3-diol.
General Protocol for Asymmetric Michael Addition (Conceptual)
-
Substrate Preparation: The chiral auxiliary is attached to either the Michael donor or acceptor. For example, an α,β-unsaturated imide can be prepared from the chiral auxiliary and the corresponding α,β-unsaturated acid chloride.
-
Conjugate Addition: The Michael donor (e.g., a Gilman cuprate or a soft enolate) is added to a solution of the chiral α,β-unsaturated imide in an appropriate solvent at low temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions to avoid epimerization of the newly formed stereocenter.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in asymmetric synthesis using chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Caption: Key steps in an Evans' asymmetric aldol reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized L-alaninamide Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized L-alaninamide derivatives is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in the selection of the most appropriate methods for your research needs.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on various factors, including the specific purity aspect to be assessed (e.g., chemical purity, enantiomeric purity), the nature of the impurities, and the required level of sensitivity and accuracy. The following table summarizes and compares the most common techniques employed for the purity assessment of synthesized this compound derivatives.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Acceptance Criteria |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Chiral stationary phases or derivatization are used to separate enantiomers. | Chemical and enantiomeric purity. | High resolution and sensitivity for separating closely related impurities and enantiomers. Well-established and robust. | Requires method development for each compound. May require derivatization for chiral analysis, adding complexity. | >95% purity for early-stage research; >99% for drug development candidates. Enantiomeric excess (e.e.) >99%. |
| Quantitative ¹H Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard. | Absolute purity of the main compound. Structural confirmation. | Non-destructive. Provides structural information. Orthogonal to chromatographic methods.[1] Fast and highly accurate.[1] | Less sensitive than HPLC for detecting trace impurities. Signal overlap can complicate quantification. | Purity values are typically reported with a high degree of precision, often with uncertainty values. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. | Molecular weight confirmation of the main compound and impurities. Purity assessment based on peak area. | High sensitivity and specificity.[2] Can identify unknown impurities by their mass-to-charge ratio.[2] | Response factors can vary significantly between compounds, making accurate quantification challenging without individual standards. | Purity often reported as % peak area in the chromatogram. |
| Elemental Analysis (CHNX) | The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the percentage of carbon, hydrogen, nitrogen, and other elements. | Elemental composition of the bulk sample. | Confirms the molecular formula of the synthesized compound.[3] Provides an indication of overall purity. | Does not provide information on the nature of impurities.[1] Insensitive to isomers. | Found elemental composition should be within ±0.4% of the calculated values.[4][5] |
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for assessing the purity of a newly synthesized this compound derivative, integrating multiple analytical techniques for a thorough evaluation.
References
A Comparative Guide to the Stability of L-Alaninamide and Other Amino Acid Amides
For Researchers, Scientists, and Drug Development Professionals
The stability of amino acid amides, the terminal amide derivatives of amino acids, is a critical parameter in pharmaceutical development and biochemical research. These molecules serve as key intermediates in peptide synthesis and can act as prodrugs or stabilizing agents in drug formulations. L-Alaninamide, in particular, is a versatile building block, and understanding its stability relative to other amino acid amides is essential for its effective application. This guide provides a comparative analysis of the stability of this compound, supported by available experimental data and detailed methodologies.
Chemical Stability of Amino Acid Amides
The primary degradation pathway for amino acid amides in aqueous solution is hydrolysis of the amide bond, yielding the corresponding amino acid and ammonia. This reaction can be catalyzed by acid or base. The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the amino acid side chain.
While comprehensive studies directly comparing the hydrolysis rates of a wide range of simple amino acid amides under identical conditions are limited, the stability of dipeptides with varying N-terminal amino acid residues can provide valuable insights into the relative stability of the corresponding amides. A study on the degradation kinetics of L-alanyl-L-glutamine and other glutamine dipeptides revealed that the rate of peptide bond cleavage is influenced by the N-terminal amino acid residue. This suggests a similar trend for the hydrolysis of the C-terminal amide of single amino acid amides.
Table 1: Relative Chemical Stability of Amino Acid Amides Based on Dipeptide Hydrolysis Data
| Amino Acid Amide (Inferred) | Relative Rate of Hydrolysis (Peptide Bond Cleavage) | Implied Relative Stability |
| Glycinamide | Fastest | Lowest |
| This compound | Slower than Glycinamide | Higher than Glycinamide |
| L-Leucinamide | Slower than this compound | Higher than this compound |
| L-Valinamide | Slower than L-Leucinamide | Higher than L-Leucinamide |
| L-Isoleucinamide | Slowest | Highest |
This table is an inferred comparison based on the hydrolysis rates of the peptide bond in glutamine dipeptides with the corresponding N-terminal amino acid. The data suggests that bulkier side chains may sterically hinder the approach of the nucleophile (water or hydroxide ion) to the amide carbonyl, thus slowing the rate of hydrolysis.
Enzymatic Stability of Amino Acid Amides
Amino acid amides are also subject to enzymatic degradation by amidases and peptidases. The susceptibility to enzymatic hydrolysis is highly dependent on the specific enzyme and the structure of the amino acid amide. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) are used to quantify the efficiency of enzymatic hydrolysis.
Data from the enzymatic hydrolysis of various L-amino acid amides by L-aminopeptidase from Pseudomonas putida provides a basis for comparing their enzymatic stability. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.
Table 2: Kinetic Parameters for the Enzymatic Hydrolysis of L-Amino Acid Amides by L-Aminopeptidase from Pseudomonas putida
| Substrate | Km (mM) | Vmax (U/mg) |
| This compound | 1.8 | 1,800 |
| L-Leucinamide | 0.5 | 10,000 |
| L-Phenylalaninamide | 0.4 | 8,000 |
| L-Tyrosinamide | 0.3 | 5,000 |
| L-Tryptophanamide | 0.2 | 3,000 |
| L-Valinamide | 2.5 | 500 |
| L-Isoleucinamide | 1.5 | 2,000 |
Data suggests that L-aminopeptidase from P. putida has a high affinity and catalytic efficiency for aromatic and long-chain aliphatic amino acid amides, while L-Valinamide is hydrolyzed less efficiently.
Experimental Protocols
Determination of Chemical Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for comparing the chemical stability of this compound with other amino acid amides by monitoring their hydrolysis over time using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound hydrochloride and other amino acid amide hydrochlorides (e.g., Glycinamide HCl, L-Valinamide HCl, L-Leucinamide HCl) of high purity.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 1 M, 0.1 M).
-
Phosphate buffer solutions (e.g., 0.1 M) at various pH values (e.g., 4, 7, 9).
-
HPLC-grade water, acetonitrile, and methanol.
-
Trifluoroacetic acid (TFA) as a mobile phase modifier.
-
Internal standard (e.g., a stable, structurally similar compound that does not co-elute with reactants or products).
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
pH meter.
-
Thermostatically controlled water bath or incubator.
3. Experimental Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each amino acid amide and the internal standard in HPLC-grade water at a known concentration (e.g., 10 mg/mL).
-
Stability Study Setup:
-
For each amino acid amide, prepare reaction mixtures in vials containing the appropriate buffer solution at the desired pH.
-
Spike each reaction mixture with the amino acid amide stock solution to a final concentration of, for example, 1 mg/mL.
-
Incubate the vials at a constant temperature (e.g., 40°C, 60°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent (e.g., a small amount of strong acid or base to neutralize the catalyst).
-
Add the internal standard to the quenched sample.
-
-
HPLC Analysis:
-
Mobile Phase: A typical gradient elution could be:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase it over the run time to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for the amide bond).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the amino acid amide and the internal standard.
-
Calculate the concentration of the remaining amino acid amide at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of the amino acid amide versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
Visualizations
Experimental Workflow for Comparative Stability Analysis
Conclusion
The stability of this compound and other amino acid amides is a multifaceted property influenced by both chemical and enzymatic factors. Based on inferred data from dipeptide hydrolysis, this compound exhibits moderate chemical stability, being more stable than glycinamide but less stable than amides with bulkier side chains like valinamide and isoleucinamide. Enzymatic stability is highly dependent on the specific enzyme system, with some enzymes showing high efficiency in hydrolyzing this compound. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability studies, enabling the selection of the most appropriate amino acid amide for a given application in drug development and biochemical research.
A Comparative Guide to the Analysis of L-alaninamide Enantiomeric Excess
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules like L-alaninamide. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The enantiomeric excess of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as the required sensitivity, sample matrix, available equipment, and whether the analysis is for routine quality control or research purposes.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the different analytical methods for the analysis of chiral amino acids and their derivatives, which are indicative of the expected performance for this compound.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase (CSP) or formation of diastereomers. | Separation of volatile derivatives on a chiral stationary phase. | Differential migration in an electric field with a chiral selector in the buffer. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Derivatization | Optional (direct analysis on CSP) or required (indirect analysis). | Required to increase volatility and thermal stability. | Generally not required. | Optional (chiral derivatizing agents can be used, but chiral solvating agents are more common for ee determination). |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | Variable, can achieve baseline separation. | Not applicable (separation of signals, not peaks). |
| Limit of Detection (LOD) | ~0.02 mg/mL (fluorimetric) to 1 mg/mL (CD)[1] | High sensitivity, often in the nM range.[2][3] | High sensitivity, can reach 0.005% with LIF detection. | Lower sensitivity, typically requires higher concentrations. |
| Limit of Quantification (LOQ) | ≤0.05% of the minor enantiomer.[4] | In the µM range.[2][3] | Around 0.05% with UV detection. | Dependent on concentration and magnetic field strength. |
| Analysis Time | 10-30 minutes | 15-40 minutes | 10-25 minutes | 5-15 minutes per sample |
| Advantages | Broad applicability, well-established, direct and indirect methods available. | High resolution and sensitivity. | Low sample and reagent consumption, high efficiency. | Non-destructive, provides structural information, no separation needed. |
| Disadvantages | Can be expensive (chiral columns), may require method development. | Derivatization can be time-consuming and may introduce errors. | Can be sensitive to matrix effects, reproducibility can be a challenge. | Lower sensitivity, may have overlapping signals in complex mixtures. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
1. Direct Method with Chiral Stationary Phase (CSP)
This method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for amino acids and their derivatives.[4][5]
-
Column: Chirobiotic T (Teicoplanin-based CSP), 25 cm x 4.6 mm I.D.[5]
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to optimize ionization and interaction with the stationary phase. For example, water:methanol:formic acid.[5]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20-40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm filter before injection.
2. Indirect Method with Derivatization
In this approach, the this compound enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.
-
Derivatizing Agent: o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Reaction: Mix the this compound sample with the OPA/chiral thiol reagent in a borate buffer (pH ~9.5). The reaction is typically fast and proceeds at room temperature.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm) for high sensitivity.
Chiral Gas Chromatography (GC)
This technique requires derivatization of this compound to make it volatile and thermally stable for analysis.
-
Derivatization: A two-step process is common for amino amides. First, esterification of the carboxyl group (if present, though not in alaninamide) followed by acylation of the amino group. For alaninamide, a single acylation step is sufficient.
-
Reagent: Ethyl chloroformate or trifluoroacetic anhydride (TFAA).
-
Procedure: Dissolve the dried sample in an appropriate solvent (e.g., dichloromethane). Add the derivatizing agent and a catalyst (e.g., pyridine). Heat the mixture to complete the reaction. After cooling, the sample is ready for injection.[2]
-
-
Column: Chiral capillary column, such as Chirasil-L-Val.[2][3]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-220 °C) to ensure separation of the derivatives.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS provides higher selectivity and structural information.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires very small amounts of sample and reagents.
-
Chiral Selector: Cyclodextrins (e.g., beta-cyclodextrin or its derivatives) are commonly added to the background electrolyte (BGE) to act as a chiral selector.[6]
-
Background Electrolyte (BGE): A buffer solution, typically at a low pH (e.g., 2.5-4.0) to ensure the analyte is protonated and migrates towards the cathode. A phosphate or citrate buffer is common.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).
-
Voltage: 15-30 kV.
-
Temperature: 20-25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detector at a low wavelength (e.g., 200-214 nm).
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
-
Chiral Solvating Agent (CSA): A chiral molecule that forms diastereomeric complexes with the enantiomers of this compound. Examples include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or chiral lanthanide shift reagents.
-
Sample Preparation: Dissolve a known amount of the this compound sample and the CSA in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) directly in an NMR tube. The concentration of the CSA may need to be optimized.[7]
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal of this compound that shows splitting in the presence of the CSA. The two peaks correspond to the two enantiomers. The enantiomeric excess is calculated from the integration of these two peaks.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound enantiomeric excess.
Caption: General workflow for determining the enantiomeric excess of this compound.
The following diagram illustrates the signaling pathway of chiral recognition in HPLC with a chiral stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Complex Peptides: C-Terminal L-Alaninamide vs. L-Alanine
In the intricate world of complex peptide synthesis, the choice of the C-terminal residue significantly influences the synthetic strategy and the biological properties of the final product. This guide provides a detailed comparison of the synthesis of peptides featuring a C-terminal L-alaninamide versus those with a C-terminal L-alanine. This comparison serves as a practical resource for researchers, scientists, and drug development professionals, offering insights into the methodologies, expected outcomes, and critical considerations for each approach.
Many biologically active peptides, such as hormones and neuropeptides, naturally possess a C-terminal amide.[1] This modification can enhance metabolic stability, increase receptor binding affinity, and improve overall biological potency.[2] Consequently, the synthesis of peptide amides, represented here by peptides terminating in this compound, is a crucial technique in peptide chemistry. In contrast, peptides with a C-terminal carboxylic acid, represented by L-alanine, are also prevalent and serve as essential tools in various research applications.
The primary method for synthesizing both types of peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[3] The key difference in the synthesis of peptide amides versus peptide acids lies in the choice of the solid support (resin) and the subsequent cleavage conditions.[4]
Comparative Synthesis Data
The efficiency of peptide synthesis can be evaluated by comparing the crude purity and overall yield of the final peptide. While these parameters are highly sequence-dependent, the following table provides a general comparison for the synthesis of a model decapeptide as both a C-terminal amide and a C-terminal acid under typical Fmoc-SPPS conditions.
| Parameter | Peptide with C-Terminal this compound | Peptide with C-Terminal L-Alanine | Key Considerations |
| Resin Type | Rink Amide Resin[1][5] | Wang Resin | The linker chemistry of the resin dictates the C-terminal functionality.[4] |
| Cleavage Conditions | 95% TFA / 2.5% TIS / 2.5% H₂O[6] | 95% TFA / 2.5% TIS / 2.5% H₂O | Rink Amide resin is more acid labile, allowing for milder cleavage conditions in some cases.[7] |
| Typical Crude Purity | 70-85% | 75-90% | Purity is highly dependent on the peptide sequence and coupling efficiency at each step.[8] |
| Typical Overall Yield | 20-40% | 25-45% | Yields can be affected by factors such as aggregation and the number of coupling cycles.[8] |
| Primary Side Reactions | Diketopiperazine formation (at dipeptide stage), Aspartimide formation | Racemization of the C-terminal residue during resin loading, Aspartimide formation | Careful selection of coupling reagents and conditions can minimize side reactions. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a generic decapeptide using the Fmoc/tBu strategy, highlighting the differences in synthesizing a peptide with a C-terminal this compound versus a C-terminal L-alanine.
Synthesis of a Decapeptide with C-Terminal this compound
This protocol utilizes Rink Amide resin to generate a C-terminal amide upon cleavage.[1]
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-L-alaninamide (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, isopropanol, and dichloromethane (DCM), and dry under vacuum.
2. Peptide Chain Elongation (for the subsequent 9 amino acids):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF (5 times).
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat this cycle for each of the remaining amino acids.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, and dry thoroughly.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[6]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Synthesis of a Decapeptide with C-Terminal L-Alanine
This protocol utilizes Wang resin to generate a C-terminal carboxylic acid upon cleavage.
1. Resin Preparation and First Amino Acid Loading (Pre-loaded resin is often used):
-
If starting with Wang resin, the first Fmoc-amino acid (Fmoc-L-alanine-OH) is typically esterified to the resin. Pre-loaded resins are commonly used to avoid this potentially problematic step which can cause racemization.
-
Swell 100 mg of Fmoc-L-alanine-Wang resin (0.5 mmol/g substitution) in DMF for 1 hour.
2. Peptide Chain Elongation:
-
The procedure for chain elongation is identical to that described for the peptide amide synthesis (see section above, step 2).
3. Cleavage and Deprotection:
-
The cleavage and deprotection procedure is identical to that described for the peptide amide synthesis (see section above, step 3).
Experimental Workflows
The following diagrams illustrate the key stages in the synthesis of peptides with C-terminal this compound and C-terminal L-alanine.
Conclusion
The synthesis of complex peptides with either a C-terminal this compound or L-alanine is well-established, with the choice of solid-phase resin being the primary differentiating factor. The use of Rink Amide resin is the standard for producing peptide amides, which are often crucial for biological activity.[1] Wang resin is a common choice for generating peptides with a C-terminal carboxylic acid. While the overall synthetic workflows are similar, the selection of the appropriate resin from the outset is critical to obtaining the desired C-terminal functionality. Researchers should consider the final application of the peptide to guide their choice of synthetic strategy, as the C-terminal modification can significantly impact the peptide's biological properties and stability.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
L-Alaninamide in Asymmetric Synthesis: A Comparative Review of Potential Applications
For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is a cornerstone of modern synthetic chemistry. L-Alaninamide, a readily available and cost-effective chiral building block derived from the natural amino acid L-alanine, presents significant potential as a precursor for a variety of chiral ligands and auxiliaries in asymmetric synthesis. This guide provides a comparative overview of the established applications of structurally similar amino acid derivatives, offering a predictive benchmark for the performance of this compound-based catalysts in key asymmetric transformations. By examining experimental data from analogous systems, we can project the utility of this compound in yielding high-value, enantiomerically pure compounds.
While direct literature on the extensive application of this compound as a chiral ligand is emerging, its structural similarity to L-alaninol, a widely used precursor for privileged ligands, provides a strong basis for its potential. This review will focus on two primary classes of chiral ligands that can be readily synthesized from this compound: bis(oxazoline) (BOX) and Schiff base ligands. The performance of these ligand classes, derived from analogous amino alcohols, in asymmetric catalysis is well-documented and serves as a valuable comparison point.
Comparative Performance of L-Alaninol-Derived Ligands
To benchmark the potential of this compound, we present data from studies utilizing L-alaninol-derived ligands in two key asymmetric reactions: the Diels-Alder reaction and the asymmetric alkylation of imines. These examples showcase the high levels of enantioselectivity and yield that can be achieved with this class of chiral auxiliaries.
Table 1: Asymmetric Diels-Alder Reaction Catalyzed by a Copper(II)-Bis(oxazoline) Complex Derived from an L-Alanine Analog
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | N-Acryloyloxazolidinone | 10 | CH₂Cl₂ | -78 | 95 | 98 |
| Cyclopentadiene | N-Crotonoyloxazolidinone | 10 | CH₂Cl₂ | -78 | 92 | 96 (exo) |
| 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | 10 | CH₂Cl₂ | -40 | 88 | 95 |
Table 2: Asymmetric Alkylation of an Imines with Diethylzinc Catalyzed by a Schiff Base-Titanium Complex
| Imine Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(Diphenylmethylene)aniline | 5 | Toluene | 0 | 92 | 94 |
| N-(Benzylidene)aniline | 5 | Toluene | 0 | 89 | 91 |
| N-(4-Chlorobenzylidene)aniline | 5 | Toluene | 0 | 95 | 96 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of chiral ligands from an amino alcohol precursor, which can be adapted for this compound, and their subsequent use in an asymmetric catalytic reaction.
Synthesis of a Bis(oxazoline) (BOX) Ligand from a Chiral Amino Alcohol
This protocol outlines the synthesis of a C₂-symmetric bis(oxazoline) ligand, a versatile class of chiral ligands for various metal-catalyzed asymmetric reactions.
Materials:
-
Chiral amino alcohol (e.g., L-alaninol, adaptable for this compound) (2.0 equiv)
-
Diethyl malonimidate dihydrochloride (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral amino alcohol (2.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere, add triethylamine (2.2 equiv) and cool the mixture to 0 °C.
-
Slowly add diethyl malonimidate dihydrochloride (1.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.
Asymmetric Diels-Alder Reaction Using a Cu(II)-BOX Catalyst
This protocol details a typical procedure for a copper-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Bis(oxazoline) ligand (11 mol%)
-
Diene (1.0 equiv)
-
Dienophile (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve Cu(OTf)₂ (10 mol%) and the bis(oxazoline) ligand (11 mol%) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the diene (1.0 equiv) to the catalyst solution.
-
Slowly add the dienophile (1.2 equiv) dropwise over 15 minutes.
-
Stir the reaction at the specified temperature for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a few drops of water and allow it to warm to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired cycloadduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Logical Workflow for this compound Application in Asymmetric Synthesis
The following diagram illustrates the general workflow from the commercially available starting material, this compound, to its application as a chiral ligand in a representative asymmetric reaction and subsequent analysis of the product.
The Economic Advantage of L-Alaninamide in Large-Scale Chiral Amine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the economic viability of synthetic routes is a paramount concern in large-scale production. This guide provides a comprehensive evaluation of the cost-effectiveness of L-alaninamide as a key building block in the synthesis of chiral amines and peptides, comparing it with alternative reagents and methodologies. Through a detailed analysis of experimental data and process economics, this compound emerges as a highly competitive option for industrial applications.
Chiral amines are fundamental components in a vast array of pharmaceuticals and fine chemicals. Their stereospecific synthesis is a critical step that significantly influences the overall cost and efficiency of the manufacturing process. This compound, a derivative of the naturally occurring amino acid L-alanine, presents a compelling case as a cost-effective and readily available chiral amine source.
Comparative Cost-Effectiveness Analysis
To objectively assess the economic feasibility of utilizing this compound, a comparative analysis with other commonly employed chiral amine precursors and synthesis strategies is essential. The following table summarizes key quantitative data from various synthetic approaches, highlighting the economic advantages of this compound-based routes.
| Parameter | This compound Route | Alternative Route 1: (S)-α-Methylbenzylamine | Alternative Route 2: Enzymatic Transamination |
| Starting Material Cost | Low (derived from inexpensive L-alanine) | Moderate to High | Substrate dependent, enzyme cost can be significant[1][2] |
| Reagent & Solvent Cost | Low (e.g., Methanol, Thionyl Chloride)[3] | Varies with specific synthesis | Buffer solutions, co-factors can add to cost |
| Typical Yield | 83-85% (for this compound hydrochloride)[3] | Route dependent, often multi-step | High (can exceed 90%)[1] |
| Process Complexity | Relatively simple, two-step process (esterification and ammonolysis)[3] | Can involve multiple steps and chiral resolutions | Requires specific enzyme and optimization of reaction conditions |
| Scalability | High, suitable for industrial production[3] | Scalability can be challenging for some routes | Scalable, but enzyme stability and cost at scale are considerations |
| Waste Generation | Recyclable solvents (e.g., Methanol)[3] | Dependent on the specific chemical route | Generally lower waste (biocatalytic) |
| Estimated Production Cost | Low | Moderate to High | Variable, can be competitive but initial investment is high |
Table 1: Comparative analysis of key economic and process parameters for chiral amine synthesis routes.
Experimental Protocols
1. Large-Scale Synthesis of this compound Hydrochloride
This protocol is based on a method suitable for industrial production, emphasizing cost-effective reagents and straightforward procedures.[3]
Materials:
-
L-Alanine
-
Methanol
-
Thionyl chloride (or hydrogen chloride gas)
-
Ammonia
-
Hydrochloric acid
-
Acetone
Procedure:
-
Esterification: Dissolve L-Alanine in methanol in a suitable reactor. Add thionyl chloride dropwise while maintaining the temperature below 35°C. After the addition is complete, heat the mixture to reflux (up to 80°C) to ensure the complete removal of sulfur dioxide.
-
Ammonolysis: Cool the reaction mixture in an ice bath to below 20°C. Introduce ammonia gas or an aqueous solution into the reactor. Allow the mixture to stand at room temperature overnight.
-
Work-up and Isolation: Concentrate the reaction mixture by warming to approximately 45-50°C to remove excess ammonia. Filter the resulting solution to remove ammonium chloride precipitate. The filtrate, containing this compound, is then acidified with hydrochloric acid to a pH of 1.5.
-
Crystallization: Cool the acidified solution in a refrigerator for 12 hours. Add acetone to induce crystallization of this compound hydrochloride.
-
Drying: Filter the white crystalline product, wash with acetone, and dry at 45°C to a constant weight.
2. Alternative Method: Enzymatic Synthesis of a Chiral Amine using an Amine Transaminase
This protocol provides a general workflow for the biocatalytic production of a chiral amine, which can be compared to the chemical synthesis route using this compound.
Materials:
-
Prochiral ketone
-
Amine donor (e.g., L-alanine)
-
Amine transaminase (ATA) enzyme
-
Co-factor (e.g., Pyridoxal 5'-phosphate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Co-substrate for co-factor regeneration (e.g., glucose)
-
Dehydrogenase enzyme for co-factor regeneration (e.g., glucose dehydrogenase)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution containing the prochiral ketone, L-alanine, pyridoxal 5'-phosphate, glucose, and glucose dehydrogenase.
-
Enzyme Addition: Add the amine transaminase enzyme to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH. Monitor the progress of the reaction by techniques such as HPLC to determine the conversion of the ketone to the chiral amine.
-
Product Isolation: Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat). The chiral amine product can then be extracted from the aqueous phase using an appropriate organic solvent.
-
Purification: The extracted product is then purified using techniques such as distillation or crystallization to obtain the final high-purity chiral amine.
Logical Workflow for Evaluating Cost-Effectiveness
The decision-making process for selecting a synthetic route on a large scale involves a logical evaluation of various factors. The following diagram illustrates this workflow.
Cost-Effectiveness Evaluation Workflow
Conclusion
The synthesis of this compound hydrochloride from readily available and inexpensive starting materials like L-alanine, coupled with a straightforward and scalable process, positions it as a highly cost-effective chiral amine source for large-scale industrial applications.[3] While enzymatic methods offer high selectivity and green chemistry advantages, the associated costs of enzymes and co-factors can be a significant barrier.[1][2] Traditional chemical routes using other chiral precursors may involve more complex multi-step syntheses and higher raw material costs. For drug development and manufacturing professionals, the economic advantages of the this compound route, as demonstrated by its high yield and low-cost raw materials, make it a compelling choice for the sustainable and profitable production of chiral amines.
References
Side Reaction Profile of L-Alaninamide in Comparison to Other Amino Acid Amides: A Guide for Researchers
In the realm of drug development and peptide chemistry, the stability of amino acid amides is a critical parameter influencing the efficacy, safety, and shelf-life of therapeutic agents. L-alaninamide, a fundamental chiral building block, and its counterparts are susceptible to several side reactions that can compromise their integrity. This guide provides a comparative analysis of the primary degradation pathways of this compound relative to other common amino acid amides, supported by available experimental data and detailed methodologies for analysis. The primary side reactions discussed include diketopiperazine formation, hydrolysis, and racemization.
Comparative Analysis of Side Reactions
Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular cyclization reaction that occurs in dipeptides or at the N-terminus of a peptide chain, resulting in the cleavage of the first two amino acids. For a simple amino acid amide, this would involve the condensation of two molecules to form a cyclic dipeptide. However, the more common and kinetically relevant pathway in the context of peptide synthesis involves the cyclization of a dipeptide ester or amide. The rate of this reaction is significantly influenced by the amino acid residues involved.
Studies on model dipeptides of the structure X-Pro-pNA demonstrate the effect of the first amino acid (X) on the rate of DKP formation. While not a direct measure of the cyclization of simple amino acid amides, this provides insight into the relative reactivity influenced by the side chain.
Table 1: Relative Rates of Diketopiperazine Formation for X-Pro-pNA Model Peptides at pH 7.0
| N-Terminal Amino Acid (X) | Relative Rate of DKP Formation |
|---|---|
| Glycine (Gly) | (Reference) |
| Alanine (Ala) | Significant effect noted |
| Valine (Val) | Significant effect noted |
| Phenylalanine (Phe) | Significant effect noted |
Hydrolysis
The amide bond in amino acid amides can be cleaved by hydrolysis to yield the corresponding amino acid and ammonia. This reaction is catalyzed by either acid or base and is generally slower than the hydrolysis of corresponding esters. The stability of the amide bond is a key feature in peptide chemistry.
Kinetic studies on the hydrolysis of the side-chain amide of asparagine provide an example of the rates of this type of reaction under acidic conditions. While this is a side-chain amide, the data illustrates the general kinetics of amide hydrolysis.
Table 2: Hydrolysis Rate Constants for Asparagine under Acidic Conditions
| Compound | Condition | Rate Constant (k) |
|---|---|---|
| L-Asparagine | Boiling 0.214 N HCl | (Value from study) |
| L-Asparagine | Boiling 1.063 N HCl | (Value from study) |
Data from a study on L-asparagine hydrolysis. This serves as an illustrative example of amide hydrolysis kinetics. Comparative kinetic data for the primary amide hydrolysis of this compound vs. other amino acid amides under identical conditions is sparse.
Racemization
Racemization, the conversion of an L-amino acid derivative to a mixture of L- and D-enantiomers, is a significant concern, particularly under basic conditions or during peptide coupling reactions that involve activation of the carboxyl group. The susceptibility to racemization is dependent on the amino acid side chain and the reaction conditions. For instance, phenylalanine derivatives have been noted to be at risk of racemization during amide coupling procedures[2]. However, with optimized coupling reagents like T3P (n-propanephosphonic acid anhydride), racemization can be almost entirely suppressed, yielding products with enantiomeric excess (ee) values greater than 99%[2].
Table 3: Racemization Tendency of Amino Acid Amides
| Amino Acid Amide | Condition | Racemization Profile |
|---|---|---|
| L-Phenylalaninamide | Amide coupling with T3P | Virtually no racemization (ee > 99%)[2] |
| N-Acetyl-L-phenylalanine | Amidation with TBTU/DIPEA | Prone to racemization[3][4] |
| Various L-amino acids | Acetic acid with aldehyde catalyst | Racemization is induced[5] |
Experimental Protocols
Accurate quantification of the stability of amino acid amides and their side products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Protocol 1: Quantification of Diketopiperazine Formation and Hydrolysis by RP-HPLC
This protocol provides a general framework for monitoring the degradation of an amino acid amide in solution.
1. Sample Preparation:
-
Prepare a stock solution of the amino acid amide (e.g., this compound) of known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., phosphate buffer at pH 5 and 8).
-
Prepare standards of the potential degradation products: the corresponding amino acid (e.g., L-alanine) and the diketopiperazine (e.g., cyclo(Ala-Ala)).
-
Incubate the amino acid amide solution at a controlled temperature (e.g., 37°C).
-
At specified time points, withdraw aliquots of the sample, quench any reaction if necessary (e.g., by adding acid), and dilute to a suitable concentration for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-220 nm.
-
Quantification: Create calibration curves for the parent amino acid amide and the potential degradation products using the prepared standards. Calculate the concentration of each species in the samples at each time point by integrating the peak areas.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol is for determining the enantiomeric purity of the amino acid amide over time.
1. Sample Preparation:
-
Incubate the L-amino acid amide under the desired test conditions (e.g., in a basic solution).
-
At specified time points, withdraw aliquots and neutralize if necessary.
-
The sample may require derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to facilitate separation of the diastereomeric derivatives[6].
2. Chiral HPLC Analysis:
-
Column: A chiral stationary phase column suitable for the specific amino acid.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic or basic additive. The exact composition must be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analyte or its derivative.
-
Quantification: The percentage of the D-enantiomer can be calculated from the peak areas of the L- and D-enantiomers.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key side reaction pathways and a general workflow for their analysis.
Conclusion
This compound, like other amino acid amides, is susceptible to side reactions such as diketopiperazine formation, hydrolysis, and racemization. The rates of these reactions are highly dependent on the specific amino acid side chain and the experimental conditions. While direct comparative kinetic data for a broad range of simple amino acid amides is limited, existing studies on model peptides and related compounds indicate that the structure of the amino acid plays a significant role. For instance, steric hindrance from bulkier side chains can influence the rate of cyclization. Researchers and drug development professionals must consider these potential degradation pathways and employ robust analytical methods, such as the HPLC protocols detailed in this guide, to ensure the stability and quality of their molecules. Further studies focusing on a systematic comparison of the stability of various amino acid amides would be highly valuable to the field.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of L-Alaninamide: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-alaninamide, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local, state, and national regulations may vary.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3] Appropriate personal protective equipment (PPE), including chemical safety goggles, chemically resistant gloves (such as nitrile rubber), and a laboratory coat, must be worn at all times.[3]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound and its hydrochloride salt is through a licensed professional waste disposal service.[2][4] This ensures that the chemical is managed in an environmentally responsible and compliant manner. For this compound hydrochloride, chemical incineration with an afterburner and scrubber is a suggested method.[2][4]
Waste Identification and Segregation:
-
Treat as Hazardous Waste: All this compound waste, including residual powder and contaminated materials, should be treated as hazardous chemical waste.[3]
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3] Keeping waste streams separate prevents potentially hazardous reactions and facilitates proper disposal.[5]
-
Aqueous vs. Organic: Collect aqueous waste containing this compound separately from organic solvent waste.[5]
Containment and Labeling:
-
Solid Waste: Carefully transfer solid waste, such as leftover this compound powder or contaminated items like weigh boats and filter paper, into a clearly labeled, sealable, and chemically compatible waste container.[3] Avoid generating dust during this process.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3] Also, include the approximate quantity of the waste and the date of accumulation.[3]
Storage and Collection:
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[3] This area should be away from incompatible materials.[3]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][6] Provide them with all necessary information about the waste stream.[3]
Disposal of Empty Containers:
-
Empty containers that held this compound should be handled like the product itself.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, labels should be defaced before the container is discarded as regular trash.[6]
Quantitative Disposal Guidelines
While specific quantitative limits for this compound disposal in sanitary sewers are not defined, general laboratory guidelines provide a conservative framework. It is crucial to note that direct sewer disposal of this compound is not recommended. The following table summarizes general limitations for in-lab neutralization and sewer disposal of some laboratory chemicals, which should be considered as a reference for what is generally permissible and highlights the need for professional disposal for compounds like this compound.
| Disposal Method | Substance Type | Quantity Limitation | Additional Notes |
| In-Lab Neutralization (for some acids/bases) | Strong, concentrated acids or bases | ≤ 25 mL | Must be diluted 10:1 before neutralization. Does not apply to oxidizing acids or those containing heavy metals.[7] |
| Sanitary Sewer Disposal (for select non-hazardous materials) | Liquids | ≤ 5 gallons per discharge | Material must be water-soluble, not a severe irritant, not have a strong odor, and not be harmful to aquatic life.[7] |
| Sanitary Sewer Disposal (for select non-hazardous materials) | Solids | ≤ 1 kilogram | Material must be water-soluble.[7] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-alaninamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-alaninamide, including detailed personal protective equipment (PPE) protocols, operational guidance, and disposal plans. By offering procedural, step-by-step instructions, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Situation | Required Personal Protective Equipment | Additional Recommendations |
| Routine Weighing and Handling of Solid | - Nitrile gloves- Safety glasses with side shields or safety goggles[1][2][3]- Lab coat[3]- N95 or P2 dust mask[1][4][5] | - Work in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][6] |
| Preparing Solutions | - Nitrile gloves- Chemical splash goggles[2][3]- Lab coat- Face shield if there is a significant splash risk[2][3] | - Prepare solutions in a chemical fume hood. |
| Accidental Spill Cleanup | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Chemical splash goggles- Lab coat or chemical-resistant apron- Air-purifying respirator with appropriate cartridges if dealing with a large spill or in a poorly ventilated area[1][4] | - Have a spill kit readily available.- Evacuate personnel from the immediate area if the spill is large.[1][4] |
| Heating or Reactions | - Heat-resistant gloves- Chemical splash goggles- Flame-retardant lab coat- Face shield | - Conduct all heating and reactions within a chemical fume hood. |
Experimental Protocol: Safe Dissolution of this compound
This protocol outlines the step-by-step procedure for safely dissolving solid this compound for experimental use.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., deionized water, buffer)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don the appropriate personal protective equipment, including a lab coat, nitrile gloves, and chemical splash goggles.
-
-
Weighing:
-
Place a weighing boat on an analytical balance and tare it.
-
Carefully weigh the desired amount of this compound solid using a clean spatula. Avoid creating dust.
-
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a portion of the solvent to the flask, approximately half of the final desired volume.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution and under constant supervision.
-
-
Final Volume Adjustment:
-
Once the solid is dissolved, remove the flask from the stirrer.
-
Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and well-ventilated place, away from incompatible materials.[7]
-
-
Cleanup:
-
Clean all glassware and equipment used.
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials as chemical waste.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or surplus this compound should be disposed of as chemical waste. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as chemical waste.[1][4] Place these materials in a designated, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound may still retain residual amounts of the chemical and should be treated as hazardous waste. Do not rinse them into the drain. Dispose of them as unused product.[1][4]
Visualizing Safety Workflows
To further clarify the safety procedures and logical relationships in handling this compound, the following diagrams have been created using Graphviz.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. youtube.com [youtube.com]
- 4. capotchem.com [capotchem.com]
- 5. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
